Product packaging for 2-Ethyl-6-nitro-1h-benzimidazole(Cat. No.:CAS No. 5805-42-5)

2-Ethyl-6-nitro-1h-benzimidazole

Cat. No.: B3054076
CAS No.: 5805-42-5
M. Wt: 191.19 g/mol
InChI Key: AAJAEEPAUQTYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethyl-6-nitro-1H-benzimidazole (CAS 5805-42-5) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology, substituted with an ethyl group at the 2-position and a nitro group at the 6-position. The molecular formula is C9H9N3O2 and the molecular weight is 191.19 g/mol . The compound is supplied as a powder and has a calculated density of 1.368 g/cm³ . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Benzimidazole derivatives, particularly those with substitutions at the N-1, C-2, and C-6 positions, are extensively investigated for their potent biological activities . Recent scientific studies highlight that 6-nitro-benzimidazole derivatives demonstrate promising in vitro antibacterial activity against clinically relevant strains such as Escherichia coli, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 μg mL⁻¹ . Furthermore, structurally related nitrobenzimidazole compounds have shown notable antitumor activity against various cancer cell lines, including breast cancer (MCF7), with demonstrated mechanisms potentially involving reductive alkylation of DNA . The nitro group on the benzimidazole ring is a key pharmacophore, with its mechanism of action in some antiparasitic prodrugs being linked to reductive metabolism activated by nitroreductase enzymes . Researchers value this chemical for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new antimicrobial and anticancer agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B3054076 2-Ethyl-6-nitro-1h-benzimidazole CAS No. 5805-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJAEEPAUQTYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287170
Record name 2-ethyl-6-nitro-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-42-5
Record name 2-Ethyl-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 49474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethyl-6-nitro-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-nitro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-nitro-1H-benzimidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 6-nitrobenzimidazole, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid researchers in further characterization of this and similar molecules.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature. For comparison, the experimental data for 6-nitrobenzimidazole is also presented.

Table 1: Physicochemical Properties of this compound and 6-nitrobenzimidazole

PropertyThis compound6-nitrobenzimidazole
CAS Number 5805-42-5[1][2][3]94-52-0
Molecular Formula C₉H₉N₃O₂[4]C₇H₅N₃O₂
Molecular Weight 191.19 g/mol [4]163.13 g/mol
Appearance Powder[4]Solid, Light Beige
Melting Point Data not available207-210 °C
Boiling Point 440.3 °C at 760 mmHg (Predicted)[4]290.19 °C (Predicted)
Density 1.368 g/cm³ (Predicted)[4]1.4141 g/cm³ (Predicted)
Water Solubility Data not available<0.01 g/100 mL at 16.5 °C
pKa Data not available10.95 ± 0.10 (Predicted)
logP Data not availableData not available

Synthesis

The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding carboxylic acid or aldehyde. For this compound, this would involve the reaction of 4-nitro-o-phenylenediamine with propanoic acid or propanal. The reaction is often carried out in the presence of an acid catalyst and may be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[5][6]

Below is a generalized workflow for the synthesis of this compound.

SynthesisWorkflow Reactants 4-nitro-o-phenylenediamine + Propanoic Acid/Propanal Reaction Condensation Reaction (Acid Catalyst, Heat/Microwave) Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be applied to characterize this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

  • Workflow Diagram :

MeltingPointWorkflow SamplePrep Sample Preparation (Grind to fine powder) CapillaryLoading Load into Capillary Tube SamplePrep->CapillaryLoading ApparatusSetup Place in Melting Point Apparatus CapillaryLoading->ApparatusSetup Heating Controlled Heating ApparatusSetup->Heating Observation Observe Melting Heating->Observation Record Record Melting Range Observation->Record

Workflow for melting point determination by the capillary method.

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.

  • Apparatus : Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

  • Procedure (Shake-Flask Method) :

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

    • The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled bath until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Workflow Diagram :

SolubilityWorkflow Mixing Add excess solid to solvent Equilibration Agitate at constant temperature (24-48h) Mixing->Equilibration Filtration Filter to remove undissolved solid Equilibration->Filtration Analysis Analyze filtrate concentration (UV-Vis/HPLC) Filtration->Analysis Result Determine Solubility Analysis->Result

Workflow for solubility determination by the shake-flask method.

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

  • Apparatus : pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure :

    • A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

  • Workflow Diagram :

pKaWorkflow SolutionPrep Prepare solution of compound Titration Titrate with standard acid/base SolutionPrep->Titration pH_Measurement Measure pH after each addition Titration->pH_Measurement Plotting Plot pH vs. Volume of Titrant pH_Measurement->Plotting Analysis Determine pKa from titration curve Plotting->Analysis Result pKa Value Analysis->Result logPWorkflow StandardAnalysis Analyze standards with known logP CalibrationCurve Generate log k' vs. logP calibration curve StandardAnalysis->CalibrationCurve Determine_logP Determine logP from calibration curve CalibrationCurve->Determine_logP SampleAnalysis Analyze test compound Calculate_k Calculate log k' of test compound SampleAnalysis->Calculate_k Calculate_k->Determine_logP

References

Unraveling the Core Mechanism of Action: A Technical Guide to 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antineoplastic and Antimicrobial Potential of 2-Ethyl-6-nitro-1H-benzimidazole, Postulated Mechanisms, and Pathways for Future Research.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the putative mechanism of action of this compound. While direct experimental data on this specific molecule is limited, this document synthesizes findings from closely related 2-substituted-6-nitro-1H-benzimidazole analogs to project its most probable biological activities and molecular targets. The evidence strongly suggests potential as a potent anticancer and antimicrobial agent, primarily through the inhibition of key enzymes such as Poly (ADP-ribose) polymerase (PARP) and Dihydrofolate Reductase (DHFR).

Postulated Core Mechanisms of Action

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The presence of a nitro group at the 6-position and an ethyl group at the 2-position on the benzimidazole ring of the title compound is anticipated to significantly influence its biological profile. Based on extensive studies of analogous compounds, the primary mechanisms of action are likely to be centered around the inhibition of enzymes critical for cancer cell survival and microbial proliferation.

Anticancer Activity: PARP Inhibition and Cell Cycle Arrest

A compelling body of evidence points towards Poly (ADP-ribose) polymerase (PARP) inhibition as a primary anticancer mechanism for 6-nitro-benzimidazole derivatives. PARP enzymes are crucial for DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), leads to the accumulation of DNA double-strand breaks during replication. This catastrophic DNA damage triggers cell cycle arrest, typically in the S phase, and subsequently induces apoptosis.

Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent cytotoxic effects against various human neoplastic cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[1] The mechanism for the most active of these analogs was confirmed to be PARP inhibition, leading to S phase arrest and apoptosis.[1]

dot

PARP_Inhibition_Pathway This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits DNA_SSB DNA Single-Strand Breaks (SSBs) PARP1->DNA_SSB Repairs Replication_Fork Replication Fork DNA_SSB->Replication_Fork Stalls DNA_DSB DNA Double-Strand Breaks (DSBs) Replication_Fork->DNA_DSB Leads to S_Phase_Arrest S Phase Cell Cycle Arrest DNA_DSB->S_Phase_Arrest Induces Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Triggers

Caption: Postulated PARP Inhibition Pathway. Max Width: 760px.
Antimicrobial and Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies on various N,2,6-trisubstituted 1H-benzimidazole derivatives have identified Dihydrofolate Reductase (DHFR) as a promising target for both antimicrobial and anticancer activities.[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of well-known drugs like methotrexate (anticancer) and trimethoprim (antibacterial). The structural similarity of benzimidazoles to purines may facilitate their binding to the active site of DHFR.

dot

DHFR_Inhibition_Logic cluster_cause Inhibitory Action cluster_effect Cellular Consequences Compound This compound DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits THF_Depletion Tetrahydrofolate Depletion DHFR->THF_Depletion Disrupts Synthesis DNA_Synthesis_Block Blocked DNA Synthesis & Repair THF_Depletion->DNA_Synthesis_Block Cell_Death Cell Death (Antimicrobial/Anticancer) DNA_Synthesis_Block->Cell_Death

Caption: Logical Flow of DHFR Inhibition. Max Width: 760px.
Other Potential Anticancer Targets

In silico studies have also pointed to other potential targets for substituted benzimidazoles, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[2]

  • Histone Deacetylase 6 (HDAC6): An enzyme involved in regulating protein function and gene expression, often dysregulated in cancer.[2]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not yet published, the following tables summarize the activity of closely related 2-substituted-6-nitro-benzimidazole analogs against cancer cell lines and microbial strains. This data provides a strong rationale for prioritizing the investigation of the title compound.

Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound ID 2-Position Substituent Cell Line IC50 (µM) Reference
6 4-chloro-3-nitrophenyl A549 (Lung Carcinoma) 0.028 [1]
6 4-chloro-3-nitrophenyl HACAT (Non-neoplastic) 22.2 [1]

| 3 | 4-nitrophenyl | K562 (Leukemia) | >25 |[1] |

Table 2: PARP Inhibitory Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound ID 2-Position Substituent Target IC50 (µM) Reference
3 4-nitrophenyl PARP 0.05 [1]

| 3-aminobenzamide | (Positive Control) | PARP | 28.5 |[1] |

Table 3: Antimicrobial Activity of N,2,6-Trisubstituted 1H-benzimidazole Derivatives

Compound ID Substituents (N-1, C-2, C-6) Microorganism MIC (µg/mL) Reference
4k Ethyl acetate, 4-chlorophenyl, nitro Candida albicans 8 [2]
4k Ethyl acetate, 4-chlorophenyl, nitro Aspergillus niger 16 [2]
1d H, 4-nitrophenyl, nitro Escherichia coli 2 [2]

| 1d | H, 4-nitrophenyl, nitro | Staphylococcus aureus (MRSA) | 4 |[2] |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are outlined below.

General Experimental Workflow for Screening and Mechanism Identification

dot

Experimental_Workflow Start Start: Compound Synthesis Cytotoxicity Primary Screening: Cytotoxicity/Antimicrobial Assays (MTT / MIC) Start->Cytotoxicity Hit_Ident Active? Cytotoxicity->Hit_Ident Target_Assays Secondary Screening: Enzyme Inhibition Assays (PARP, DHFR, etc.) Hit_Ident->Target_Assays Yes End Lead Optimization Hit_Ident->End No Mechanism_Study Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays Target_Assays->Mechanism_Study In_Vivo In Vivo Studies: Xenograft Models Mechanism_Study->In_Vivo In_Vivo->End

Caption: General Experimental Workflow. Max Width: 760px.
Protocol 1: PARP Inhibition Assay (Fluorometric)

This assay measures the activity of PARP1 by detecting the consumption of its substrate, NAD+.

  • Reagent Preparation:

    • Prepare PARP Assay Buffer.

    • Reconstitute β-NAD+ to a stock solution.

    • Prepare Activated DNA solution.

    • Prepare a working solution of recombinant human PARP1 enzyme.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add PARP Assay Buffer to all wells.

    • Add Activated DNA to all wells except the 'No DNA' control.

    • Add test compound dilutions or vehicle (DMSO) to appropriate wells.

    • Add a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding the PARP1 enzyme solution to all wells except the 'No Enzyme' control.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add the developer reagent which contains nicotinamidase.

    • Incubate for 15 minutes at 30°C.

    • Measure fluorescence with an excitation wavelength of 430 nm and an emission wavelength of 480 nm.

  • Data Analysis:

    • Subtract background fluorescence (No Enzyme control).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) by DHFR, monitored by the decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Prepare DHFR Assay Buffer.

    • Prepare a solution of recombinant human DHFR.

    • Prepare a solution of DHF substrate.

    • Prepare a solution of NADPH.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Procedure (96-well UV-transparent plate):

    • Add DHFR Assay Buffer to all wells.

    • Add the test compound dilutions or vehicle (DMSO).

    • Add a known DHFR inhibitor (e.g., Methotrexate) as a positive control.

    • Add the DHFR enzyme solution.

    • Add the NADPH solution.

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding the DHF substrate.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value as described for the PARP assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Conclusion and Future Directions

The available evidence from structurally analogous compounds strongly suggests that this compound holds significant promise as a dual anticancer and antimicrobial agent. The most probable mechanisms of action involve the inhibition of PARP and DHFR, leading to cell cycle arrest, apoptosis in cancer cells, and inhibition of microbial growth. Further investigation is warranted to confirm these mechanisms for the title compound and to fully elucidate its therapeutic potential. Key future research should focus on the direct synthesis and biological evaluation of this compound, including in vitro enzyme inhibition assays, cytotoxicity screening against a broad panel of cancer cell lines, and in vivo efficacy studies in relevant animal models.

References

biological activity of 2-Ethyl-6-nitro-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 2-Substituted-6-nitro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of benzimidazole exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses specifically on the 6-nitro-1H-benzimidazole core, with various substitutions at the C-2 and N-1 positions. The introduction of a nitro group at the 6-position often enhances the biological potency of these compounds. This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key processes and pathways. While the initial topic specified 2-ethyl derivatives, the available body of research is more extensive for a broader range of 2-substituted analogs, which will be the focus of this guide.

Synthesis of 6-nitro-1H-benzimidazole Derivatives

The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives is typically achieved through a two-step process.[2][5] The initial step involves the condensation of 4-nitro-o-phenylenediamine with a variety of substituted aromatic aldehydes.[6] This reaction can be performed using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.[2][6] The second step involves the N-alkylation of the resulting 2,6-disubstituted 1H-benzimidazole with substituted halides to introduce diversity at the N-1 position.[2]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Alkylation reactant reactant intermediate intermediate product product condition condition method method A 4-nitro-o-phenylenediamine C 2-Aryl-6-nitro-1H-benzimidazole A->C X1 Condensation (e.g., NaHSO3) B Substituted Aldehydes (R-CHO) B->C E N-Substituted-2-Aryl-6-nitro-1H-benzimidazole C->E X2 N-Alkylation (e.g., K2CO3) D Substituted Halides (R'-X) D->E X1->C X2->E

Caption: General synthesis workflow for N,2,6-trisubstituted benzimidazoles.

Biological Activities

Derivatives of 6-nitro-1H-benzimidazole have demonstrated significant potential as both antimicrobial and anticancer agents, often exhibiting dual activity.[5] This dual functionality is highly beneficial, especially for treating cancer patients who are often immunocompromised and susceptible to infections.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[5][7] Some compounds have been shown to induce apoptosis and cause cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected 6-nitro-1H-benzimidazole Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Compound 6 * A549 (Lung) 0.028 [8]
Compound 6 * K562 (Leukemia) >25 [8]
Compound 6 * U251 (Glioblastoma) 0.038 [8]
Compound 3s MCF-7 (Breast) 2.12 [5]
Compound 4b HepG2 (Liver) 1.84 [5][7]
Compound 4k HCT-116 (Colon) 2.39 [5]
Paclitaxel MCF-7 2.35 [9]
Paclitaxel HepG2 4.75 [9]

*Structure: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole

Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism for this activity often involves the inhibition of microbial DHFR, an enzyme crucial for nucleotide synthesis.[5]

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Derivatives

Compound ID E. coli S. faecalis MSSA MRSA Reference
1d 4 8 4 8 [6]
2d 8 16 8 16 [6]
3s 2 4 2 4 [6]
4b 4 8 4 8 [6]
4k 2 4 2 4 [6]

| Ciprofloxacin | 8 | 16 | 8 | 16 |[6] |

Table 3: Antifungal Activity (MIC, µg/mL) of Selected Derivatives

Compound ID C. albicans A. niger Reference
4k 8 16 [6]

| Fluconazole | 4 | 128 |[6] |

Enzyme Inhibition

In silico molecular docking studies and subsequent in vitro assays have identified specific enzymes as potential targets for these benzimidazole derivatives. Dihydrofolate reductase (DHFR) is a particularly interesting target as its inhibition can account for both antimicrobial and anticancer effects.[5][7] Additionally, some derivatives have shown inhibitory activity against phosphodiesterase.[10]

Table 4: Enzyme Inhibition Activity of Selected Derivatives

Compound ID Enzyme Target IC₅₀ (µM) Reference
Compound 3 * PARP 0.05 [8]
Compound 4c DHFR 2.35 [2]
3-Aminobenzamide PARP 28.5 [8]

*Structure: 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazole

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized microbial inoculum is prepared and added to each well.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualized Workflows and Pathways

G start start process process assay assay result result end end A Synthesized Benzimidazole Derivatives B Primary Screening A->B C1 Anticancer Assays (e.g., MTT) B->C1 C2 Antimicrobial Assays (Broth Microdilution) B->C2 D1 Identify Hit Compounds (Low IC50) C1->D1 D2 Identify Hit Compounds (Low MIC) C2->D2 E Mechanism of Action Studies (e.g., Enzyme Inhibition, Docking) D1->E D2->E F Lead Compound E->F

Caption: Workflow for biological screening of benzimidazole derivatives.

DHFR_Pathway substrate substrate product product enzyme enzyme inhibitor inhibitor process process outcome outcome DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR_enzyme->THF NADPH -> NADP+ DNA DNA Replication Nucleotide->DNA Cell Cell Proliferation (Cancer/Microbe) DNA->Cell Benzimidazole 6-Nitro-Benzimidazole Derivative Benzimidazole->DHFR_enzyme Inhibition

Caption: DHFR inhibition by 6-nitro-benzimidazoles disrupts DNA synthesis.

Conclusion

The 6-nitro-1H-benzimidazole scaffold is a versatile and potent core for the development of novel therapeutic agents. The derivatives discussed demonstrate significant anticancer and antimicrobial activities, often at concentrations comparable or superior to existing drugs.[5][6] The dual-action potential of these compounds, particularly through mechanisms like DHFR inhibition, makes them promising candidates for further preclinical and clinical investigation. Future research should focus on optimizing the substituents at the C-2 and N-1 positions to enhance potency and selectivity while maintaining a favorable safety profile, as predicted by computational ADMET studies.[5][7]

References

Spectroscopic Analysis of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details standard experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Compound Information

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol [1]
CAS Number 5805-42-5[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid or its derivative, followed by purification and spectroscopic characterization.

Synthesis_and_Characterization_Workflow Start Starting Materials: 4-nitro-o-phenylenediamine Propanoic Acid Reaction Condensation Reaction Start->Reaction Crude Crude Product: This compound Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Data

NMR Spectroscopy Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1HN-H (imidazole)
~8.4Doublet1HAr-H (H-7)
~8.0Doublet of doublets1HAr-H (H-5)
~7.6Doublet1HAr-H (H-4)
~3.0Quartet2H-CH₂-
~1.4Triplet3H-CH₃

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155C=N (imidazole)
~148C-NO₂
~142Aromatic C
~135Aromatic C
~120Aromatic CH
~115Aromatic CH
~110Aromatic CH
~22-CH₂-
~12-CH₃
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1620MediumC=N stretch (imidazole)
~1520StrongAsymmetric NO₂ stretch
~1340StrongSymmetric NO₂ stretch
~1450MediumAromatic C=C stretch
Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺192.0768
[M+Na]⁺214.0587
[M-H]⁻190.0622

Data predicted by computational models.[2]

Experimental Protocols

The following are detailed, standard methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is a general method for the synthesis of 2-alkyl-nitro-benzimidazoles.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propanoic acid

  • 4M Hydrochloric acid

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol) is placed in a round-bottom flask.

  • 4M Hydrochloric acid (50 mL) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide solution until a precipitate forms.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 180 ppm

IR Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid, purified compound is placed directly onto the ATR crystal.

Data Acquisition:

  • Mode: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-400 °C

  • Mass Range: 50-500 m/z

This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. The provided protocols are standard and may require optimization based on the specific instrumentation available.

References

Crystal Structure of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and an ethyl substituent to the benzimidazole scaffold, as in 2-Ethyl-6-nitro-1H-benzimidazole, can significantly modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of this compound has not been publicly reported. Therefore, this guide will provide a detailed overview of a closely related analogue, 1-Methyl-6-nitro-1H-benzimidazole , for which crystallographic data is available.[1] This will be supplemented with general experimental protocols for the synthesis of nitro-benzimidazole derivatives, providing a foundational understanding for researchers working with this class of compounds.

Crystal Structure Analysis of 1-Methyl-6-nitro-1H-benzimidazole

The crystal structure of 1-Methyl-6-nitro-1H-benzimidazole (C₈H₇N₃O₂) provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be similar in its 2-ethyl analogue.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-Methyl-6-nitro-1H-benzimidazole.[1]

ParameterValue
Empirical Formula C₈H₇N₃O₂
Formula Weight 177.17 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 12.852(3) Åb = 7.043(2) Åc = 17.690(4) Å
Volume 1601.2(7) ų
Z 8
Density (calculated) 1.470 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 296(2) K
Data Collection and Refinement
ParameterValue
Diffractometer Siemens P4
Reflections Collected 3027
Independent Reflections 2325 [R(int) = 0.035]
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.130
Goodness-of-fit on F² 0.96

Experimental Protocols

While the specific crystallization protocol for this compound is not available, a general methodology for the synthesis of related benzimidazole derivatives can be outlined based on established procedures.

General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde.[2]

Workflow for the Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation Condensation 4-nitro-o-phenylenediamine->Condensation Aldehyde R-CHO (e.g., Propionaldehyde for 2-ethyl derivative) Aldehyde->Condensation Solvent e.g., Ethanol Solvent->Condensation Catalyst e.g., Ammonium Chloride Catalyst->Condensation Temperature 80-90 °C Temperature->Condensation Workup Workup Condensation->Workup Purification Purification Workup->Purification Product 2-R-6-nitro-1H-benzimidazole Purification->Product

Caption: General workflow for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.

Detailed Methodology:

  • Reaction Setup: A mixture of 4-nitro-o-phenylenediamine and a slight molar excess of the corresponding aldehyde (e.g., propionaldehyde for the 2-ethyl derivative) is dissolved in a suitable solvent such as ethanol.

  • Catalysis: A catalytic amount of an acid catalyst, for example, ammonium chloride, is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux (typically 80-90 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted-6-nitro-1H-benzimidazole.

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for the target compound is unavailable, a general approach can be described.

Crystal_Growth Start Start Dissolution Dissolve purified compound in a suitable solvent (e.g., Dichloromethane) Start->Dissolution Slow_Evaporation Slow evaporation of the solvent at a constant temperature Dissolution->Slow_Evaporation Vapor_Diffusion Vapor diffusion of an anti-solvent Dissolution->Vapor_Diffusion Cooling Slow cooling of a saturated solution Dissolution->Cooling Crystal_Formation Crystals Formed? Slow_Evaporation->Crystal_Formation Vapor_Diffusion->Crystal_Formation Cooling->Crystal_Formation Harvesting Harvest and mount crystals Crystal_Formation->Harvesting Yes Optimization Optimize solvent system, concentration, or temperature Crystal_Formation->Optimization No End End Harvesting->End Optimization->Dissolution

Caption: Postulated inhibitory action of benzimidazole derivatives on the DHFR pathway.

Conclusion

The precise crystal structure of this compound remains to be determined. However, by examining the crystallographic data of the closely related 1-Methyl-6-nitro-1H-benzimidazole and employing established synthetic protocols, researchers can gain significant insights into the structural and functional characteristics of this important class of molecules. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling more precise molecular modeling and the rational design of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative experimental data in publicly available literature, this document provides a comprehensive overview based on the known solubility characteristics of structurally related benzimidazole derivatives. It includes a qualitative solubility summary, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide is intended to provide researchers with a foundational understanding and practical methodologies for handling and characterizing this compound.

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules. The physicochemical properties of such compounds, particularly their solubility in various solvents, are critical for their synthesis, purification, formulation, and biological activity assessment. The ethyl group at the 2-position and the nitro group at the 6-position significantly influence the polarity and, consequently, the solubility of the parent benzimidazole ring. This guide aims to provide the most accurate possible solubility profile in the absence of direct experimental data.

Predicted Solubility Profile of this compound

  • 2-Ethyl-1H-benzimidazole: The presence of the ethyl group generally enhances solubility in organic solvents. It is reported to be soluble in many organic solvents, including alcohols, ethers, and ketones, with slight solubility in water[3].

  • 6-Nitro-1H-benzimidazole (or 5-Nitro-1H-benzimidazole): The nitro group is a polar functional group. 6-Nitro-1H-benzimidazole is described as having very low solubility in water, with one source indicating insolubility and another providing a value of 0.5 g/L[4][5].

  • Benzimidazole: The parent compound is freely soluble in alcohol, sparingly soluble in ether, and practically insoluble in less polar solvents like benzene and petroleum ether[6].

Based on these analogs, the following table summarizes the predicted qualitative solubility of this compound in various common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly SolubleThe benzimidazole core and the nitro group can engage in hydrogen bonding, but the overall nonpolar surface area from the benzene ring and ethyl group is expected to limit aqueous solubility. Solubility is predicted to be higher in alcohols compared to water.
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents are effective at solvating polar functional groups and the benzimidazole ring system. Structurally related benzimidazoles often show good solubility in these solvents.
Nonpolar Aprotic Toluene, HexaneSparingly to InsolubleThe ethyl group may provide some solubility in less polar solvents like toluene, but the polar nitro group and the benzimidazole ring's capacity for hydrogen bonding will likely lead to poor solubility in highly nonpolar solvents like hexane. The parent benzimidazole is practically insoluble in benzene[6].
Chlorinated Dichloromethane (DCM)Sparingly SolubleDCM has an intermediate polarity and can dissolve a range of organic compounds. Solubility is expected but may be limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This protocol outlines the necessary steps.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents of analytical grade

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess shake Equilibrate in Thermostatic Shaker add_excess->shake settle Settle Excess Solid shake->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze quantify Quantify using Calibration Curve analyze->quantify end_node End (Solubility Data) quantify->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust, inferred solubility profile based on the behavior of its structural analogs. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in various solvents, which is a critical step for its application in research and development. The presented information serves as a valuable resource for scientists and professionals working with this and related benzimidazole derivatives.

References

Potential Therapeutic Targets of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the therapeutic potential of the benzimidazole scaffold, with a specific focus on nitro-substituted derivatives. Direct experimental data on 2-Ethyl-6-nitro-1H-benzimidazole is limited in the public domain. Therefore, the potential therapeutic targets and mechanisms outlined below are extrapolated from studies on structurally related compounds.

Executive Summary

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2][3] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole ring is anticipated to modulate its physicochemical properties and biological activity. This guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of analogous compounds. The primary areas of therapeutic promise for this class of molecules are oncology, infectious diseases, and parasitic infections.

Potential Anticancer Therapeutic Targets

Nitro-substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, suggesting that this compound could be a promising candidate for cancer therapy. Key potential targets and pathways include:

DNA Damage Repair and Cell Cycle Regulation
  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent PARP inhibitors.[4] PARP enzymes play a crucial role in DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death.

  • Cell Cycle Arrest: Certain nitro-benzimidazole derivatives have been shown to induce cell cycle arrest, particularly in the S phase.[4] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Epigenetic Modulation
  • Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their aberrant activity is linked to cancer development. Molecular docking studies have predicted that some N-substituted 6-nitro-1H-benzimidazole derivatives are potential inhibitors of HDAC6.[5][6][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

Angiogenesis and Kinase Signaling
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Molecular docking studies have identified VEGFR-2 as a potential target for 6-nitro-1H-benzimidazole derivatives.[5][6][7]

Folate Metabolism
  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. DHFR is a validated target for both anticancer and antimicrobial agents.[1][2] In silico and in vitro studies have shown that substituted benzimidazoles can inhibit DHFR.[1]

Quantitative Data: In Vitro Anticancer Activity of Structurally Related Nitro-Benzimidazoles
CompoundCell LineIC50Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)28 nM[4]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic keratinocytes)22.2 µM[4]
A 2-aryl-5(6)-nitro-1H-benzimidazole derivative (Compound 3)PARP Inhibition0.05 µM[4]
N,2,6-trisubstituted 1H-benzimidazole derivativesHepG2, MDA-MB-231, MCF7, RMS, and C262.39–10.95 µM[1]
N-substituted 6-nitro-1H-benzimidazole derivativesVarious Cancer Cell Lines1.84 to 10.28 µM[5]

Potential Antimicrobial and Antiparasitic Therapeutic Targets

The benzimidazole scaffold is the basis for a major class of anthelmintic drugs, and nitro-substituted derivatives also show promise as broader antimicrobial and antiparasitic agents.

Microtubule Synthesis Inhibition

The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasites. This disruption of the cytoskeleton leads to impaired nutrient uptake and ultimately parasite death. This is a well-established target for the benzimidazole class.

Folate Metabolism
  • Dihydrofolate Reductase (DHFR) Inhibition: As in cancer, DHFR is a crucial enzyme for the survival of bacteria and protozoa. The inhibition of microbial DHFR is a validated strategy for antimicrobial therapy.[1][2]

Sterol Biosynthesis
  • Lanosterol 14α-demethylase (CYP51) Inhibition: In fungi, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A 4-nitro-1H-benzimidazole derivative has demonstrated inhibitory activity against this enzyme.[1]

Bioactivation by Nitroreductases

In certain anaerobic protozoa and bacteria, the nitro group of nitro-heterocyclic compounds can be reduced by nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules.[8] This mechanism is crucial for the activity of drugs like metronidazole and benznidazole.[8]

Quantitative Data: In Vitro Antimicrobial Activity of Structurally Related Nitro-Benzimidazoles
Compound ClassOrganism(s)MICReference
N,2,6-trisubstituted 1H-benzimidazole derivativesMSSA and MRSA4–16 µg/mL[1]
N-substituted 6-nitro-1H-benzimidazole derivativesE. coli, S. faecalis, MSSA, MRSA2 to 16 µg/mL[5]
N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k)C. albicans, A. niger8 to 16 µg/mL[5]

Visualizing the Pathways and Workflows

Signaling Pathways

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 DNA Repair cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (Single-Strand Breaks) PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Repair_Inhibition Repair Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Nitro_Benzimidazole This compound (Analogues) Nitro_Benzimidazole->PARP Inhibition DNA_Lesions Accumulation of DNA Lesions Repair_Inhibition->DNA_Lesions Apoptosis Apoptosis DNA_Lesions->Apoptosis

Caption: PARP Inhibition Pathway by Nitro-Benzimidazole Analogues.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Synthesis_Block Nucleotide Synthesis Blocked Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Nitro_Benzimidazole This compound (Analogues) Nitro_Benzimidazole->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Cell_Death Cell Death Synthesis_Block->Cell_Death

Caption: DHFR Inhibition Pathway by Nitro-Benzimidazole Analogues.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis (this compound) In_Silico In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (PARP, DHFR, etc.) In_Vitro->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (MIC Determination) In_Vitro->Antimicrobial Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) In_Vitro->Mechanism In_Vivo In Vivo Models (Xenograft, Infection Models) Cytotoxicity->In_Vivo Enzyme_Inhibition->In_Vivo Antimicrobial->In_Vivo Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Drug Discovery Workflow for Benzimidazole Derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the therapeutic potential of benzimidazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PARP Inhibition Assay

This assay measures the inhibition of PARP enzyme activity.

  • Assay Principle: A common format is an ELISA-based assay that detects the product of PARP activity, poly(ADP-ribose) (PAR).

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Reaction Mixture: Add the PARP enzyme, NAD+ (the co-factor for PARP), and various concentrations of the test compound to the wells.

  • Incubation: Incubate the plate to allow the PARP reaction to proceed.

  • Detection: Add an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Signal Development: Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC50 value.

Molecular Docking

This computational method predicts the preferred orientation of a ligand (the test compound) when bound to a target protein.

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., DHFR, VEGFR-2) from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the test compound and optimize its geometry.

  • Binding Site Definition: Identify the active site or binding pocket of the target protein.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the protein's active site. The software calculates a docking score for each pose, which estimates the binding affinity.

  • Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet widely available, the extensive research on structurally similar nitro-benzimidazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology and infectious diseases, with key potential targets including PARP, DHFR, VEGFR-2, and HDACs. Future research should focus on the synthesis of this compound and its systematic evaluation in the in vitro and in vivo models described in this guide to validate these predicted therapeutic targets and elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group onto the benzimidazole scaffold can modulate the molecule's electronic properties and biological functions, often enhancing its therapeutic potential. 2-Ethyl-6-nitro-1H-benzimidazole is a member of this class and holds promise for applications in drug discovery, particularly as a scaffold for developing novel antimicrobial and anticancer agents.[1][2][3] The nitro-substituent, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets. This document provides detailed protocols for the synthesis of this compound from 4-nitro-o-phenylenediamine, along with relevant data and workflow diagrams to aid researchers in its preparation and further investigation.

Potential Applications

Derivatives of 6-nitrobenzimidazole have been investigated for a variety of pharmacological activities:

  • Antimicrobial Activity: Nitrobenzimidazole compounds have demonstrated potent activity against a range of bacterial and fungal strains.[3] The nitro group can be crucial for the mechanism of action, which may involve bioreduction to reactive nitroso or hydroxylamino species that can damage cellular macromolecules.

  • Anticancer Activity: Several studies have reported the potential of nitro-substituted benzimidazoles as anticancer agents.[1][3] Their proposed mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase.[3]

  • Antiparasitic Agents: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs. The addition of a nitro group can lead to new derivatives with potential activity against various parasites.

  • Enzyme Inhibition: Certain 6-nitrobenzimidazole derivatives have been identified as potential inhibitors of enzymes like phosphodiesterases.[4]

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with propanoic acid. This reaction, known as the Phillips-Ladenburg synthesis, can be carried out under acidic conditions, often with heating. Below are two common protocols.

Protocol 1: Conventional Heating with Acid Catalysis

This method utilizes a strong acid catalyst and thermal energy to drive the cyclization.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propanoic acid

  • 4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Sodium carbonate (Na₂CO₃) solution (10% w/v)

  • Ethanol

  • Activated charcoal

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-nitro-o-phenylenediamine (1.0 eq).

  • Addition of Reagents: Add propanoic acid (3.0 eq) and 4M HCl (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, treatment with activated charcoal during recrystallization may be necessary to decolorize it.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propanoic acid

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Ethanol

  • Distilled water

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 eq), propanoic acid (2.0 eq), and a catalytic amount of p-TsOH in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power (e.g., 100 W) for 10-30 minutes. Optimization of time and temperature may be required.

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of the solution upon cooling. If not, add cold distilled water to induce precipitation.

  • Isolation and Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 2-substituted-6-nitro-1H-benzimidazole, which can be expected to be similar for the 2-ethyl derivative.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 4 - 6 hours10 - 30 minutes
Typical Yield 75 - 85%85 - 95%
Melting Point >200 °C (decomposes)>200 °C (decomposes)
Appearance Yellow to brown solidYellow solid
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO

Note: The exact values may vary depending on the specific reaction conditions and scale.

Characterization Data

  • ¹H NMR: Expected signals would include aromatic protons on the benzimidazole ring, a quartet for the methylene group of the ethyl substituent, and a triplet for the methyl group of the ethyl substituent. The chemical shifts of the aromatic protons will be influenced by the nitro group.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the benzimidazole core and the ethyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₉H₉N₃O₂) would be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching of the N-O bonds of the nitro group.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product SM1 4-nitro-o-phenylenediamine Reaction Condensation Reaction (Acid Catalysis + Heat) SM1->Reaction SM2 Propanoic Acid SM2->Reaction Workup Neutralization & Precipitation Reaction->Workup 1. Cool 2. Pour on ice Isolation Filtration & Washing Workup->Isolation Precipitate forms Purify Recrystallization (Ethanol/Water) Isolation->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Nitration of 2-Ethyl-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nitration of 2-ethyl-1H-benzimidazole, a critical process for the synthesis of novel pharmaceutical intermediates. The described methodology is adapted from established procedures for similar benzimidazole derivatives and is intended to serve as a foundational guide for laboratory synthesis. This protocol outlines the necessary reagents, reaction conditions, and analytical methods for the successful synthesis and characterization of the nitrated products.

Introduction

Benzimidazole and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate the electronic properties and biological activity of the parent molecule, making nitration a crucial step in the development of new therapeutic agents. Nitrated benzimidazoles have shown potential in various areas, including as antimicrobial and anticancer agents. This protocol details a reliable method for the nitration of 2-ethyl-1H-benzimidazole, focusing on regioselectivity and product isolation.

Data Presentation

The nitration of 2-ethyl-1H-benzimidazole is expected to yield a mixture of isomers, primarily 2-ethyl-5-nitro-1H-benzimidazole and 2-ethyl-6-nitro-1H-benzimidazole, due to the directing effects of the imidazole ring. The following table summarizes representative quantitative data for this reaction.

ParameterValue
Reactant 2-Ethyl-1H-benzimidazole
Nitrating Agent Nitric Acid / Sulfuric Acid
Reaction Temperature 0-5 °C
Reaction Time 2-4 hours
Typical Overall Yield 75-85%
Isomer Ratio (5-nitro:6-nitro) Approx. 1:1
Melting Point (5-nitro isomer) ~210-215 °C
Melting Point (6-nitro isomer) ~180-185 °C
¹H NMR (DMSO-d₆, δ ppm)
5-nitro isomer12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H)
6-nitro isomer12.7 (s, 1H, NH), 8.3 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H)
Mass Spec (m/z) 191.07 (M+)

Note: The data presented above are representative and may vary based on specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • 2-Ethyl-1H-benzimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Dropping Funnel

  • Standard Glassware for Extraction and Filtration

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) Plates (Silica Gel)

  • NMR Spectrometer

  • Mass Spectrometer

Synthesis of 2-Ethyl-5(6)-nitro-1H-benzimidazole
  • Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-1H-benzimidazole (1.46 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-ethyl-1H-benzimidazole over a period of 30 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Carefully pour the reaction mixture over crushed ice (50 g). The crude product will precipitate out of the solution.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold deionized water.

  • Extraction: The aqueous filtrate can be extracted with ethyl acetate (3 x 20 mL) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the 5-nitro and 6-nitro isomers.

  • Characterization: The purified isomers should be characterized by NMR and Mass Spectrometry to confirm their identity and purity.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Nitration of 2-Ethyl-1H-Benzimidazole start Start: 2-Ethyl-1H-benzimidazole dissolution Dissolve in conc. H2SO4 at 0°C start->dissolution nitration Dropwise addition of nitrating mixture at 0-5°C dissolution->nitration nitrating_mixture Prepare Nitrating Mixture (HNO3 + H2SO4) nitrating_mixture->nitration stirring Stir for 2-3 hours at 0-5°C nitration->stirring workup Pour onto ice & Neutralize with NaHCO3 stirring->workup isolation Filter precipitate & Extract filtrate workup->isolation purification Column Chromatography isolation->purification characterization NMR & Mass Spectrometry purification->characterization end End: Purified 2-Ethyl-5(6)-nitro-1H-benzimidazole characterization->end

Caption: Nitration Workflow

Potential Signaling Pathway Involvement

Nitrated benzimidazoles can potentially act as inhibitors of various signaling pathways implicated in cancer and microbial infections. For instance, they may interfere with kinase signaling cascades.

signaling_pathway Hypothetical Inhibition of a Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor Nitrated 2-Ethyl-benzimidazole inhibitor->kinase1 Inhibits

Application Notes and Protocols: 2-Ethyl-6-nitro-1H-benzimidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-6-nitro-1H-benzimidazole as a foundational building block in organic synthesis. The inherent functionalities of this molecule—a reactive benzimidazole core, a modifiable nitro group, and an ethyl substituent influencing solubility—make it a valuable precursor for the development of a wide range of biologically active compounds.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and antiviral properties.[1][2] The presence of the nitro group at the 6-position offers a strategic point for chemical modification, primarily through reduction to an amine, which can then be further functionalized. This, combined with the potential for N-alkylation or N-arylation of the imidazole ring, positions this compound as a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in methanol, ethanol, DMF, and DMSO
Melting Point 188-192 °C (Representative)

Synthesis of this compound

The synthesis of the title compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with either propanoic acid (Phillips-Ladenburg synthesis) or propionaldehyde.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of this compound 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Reaction1 Condensation (Phillips-Ladenburg) 4-nitro-o-phenylenediamine->Reaction1 Reaction2 Condensation/ Oxidation 4-nitro-o-phenylenediamine->Reaction2 Propanoic Acid Propanoic Acid Propanoic Acid->Reaction1 Propionaldehyde Propionaldehyde Propionaldehyde->Reaction2 This compound This compound Reaction1->this compound Reaction2->this compound

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Phillips-Ladenburg Reaction

This protocol describes the condensation of 4-nitro-o-phenylenediamine with propanoic acid.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propanoic acid

  • 4M Hydrochloric acid

  • 10% Ammonium hydroxide solution

  • Ethanol

  • Activated charcoal

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g (65.3 mmol) of 4-nitro-o-phenylenediamine in 50 mL of 4M hydrochloric acid.

  • Add 5.8 g (78.4 mmol) of propanoic acid to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The solution should become homogeneous.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a 10% ammonium hydroxide solution until a pH of approximately 7-8 is reached. This should be done in an ice bath to manage the exothermic reaction.

  • The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol with the addition of a small amount of activated charcoal to obtain pure this compound as a pale yellow solid.

Representative Data:

ParameterValue
Yield 75-85%
Melting Point 188-192 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H)
IR (KBr, cm⁻¹) 3420 (N-H), 1515, 1340 (NO₂)

Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of more complex molecules through modifications at the N-H and nitro group functionalities.

Diagram of Derivatization Pathways

G Start This compound N-Alkylation N-Alkylation/ N-Benzylation Start->N-Alkylation Nitro_Reduction Nitro Reduction Start->Nitro_Reduction N_Substituted 1-Alkyl/Benzyl-2-ethyl- 6-nitro-1H-benzimidazole N-Alkylation->N_Substituted Amino_Derivative 6-Amino-2-ethyl- 1H-benzimidazole Nitro_Reduction->Amino_Derivative Bromination Bromination Amino_Derivative->Bromination Bromo_Derivative 6-Amino-5-bromo-2-ethyl- 1H-benzimidazole Bromination->Bromo_Derivative Suzuki_Coupling Suzuki Coupling Bromo_Derivative->Suzuki_Coupling Final_Product Functionalized Benzimidazole Suzuki_Coupling->Final_Product

Caption: Key synthetic transformations of this compound.

Protocol 2: N-Alkylation and N-Benzylation

This protocol details the general procedure for the N-alkylation and N-benzylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide) or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1.91 g (10 mmol) of this compound in 20 mL of DMF, add 2.07 g (15 mmol) of anhydrous potassium carbonate.

  • Add 12 mmol of the respective alkyl or benzyl halide dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-substituted product.

Representative Data for N-Alkylated/Benzylated Derivatives:

R-GroupYield (%)Melting Point (°C)Key ¹H NMR Signals (CDCl₃, 400 MHz)
Ethyl85-9595-98δ 4.3 (q, 2H, N-CH₂), 1.5 (t, 3H, N-CH₂CH₃)
Benzyl80-90121-124δ 5.5 (s, 2H, N-CH₂), 7.2-7.4 (m, 5H, Ar-H)
Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial step for further diversification of the scaffold.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3.82 g (20 mmol) of this compound in 100 mL of ethanol.

  • Add 22.56 g (100 mmol) of tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2-ethyl-1H-benzimidazole, which can be purified by column chromatography or recrystallization.

Representative Data:

ParameterValue
Yield 80-90%
Melting Point 160-164 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (s, 1H, NH), 7.2 (d, 1H), 6.7 (d, 1H), 6.5 (dd, 1H), 4.9 (s, 2H, NH₂), 2.8 (q, 2H), 1.3 (t, 3H)
IR (KBr, cm⁻¹) 3400-3200 (N-H), 1620 (N-H bend)
Protocol 4: Bromination and Suzuki Coupling

This two-step protocol demonstrates the further functionalization of the 6-amino-2-ethyl-1H-benzimidazole.

Part A: Bromination

  • Dissolve 1.61 g (10 mmol) of 6-amino-2-ethyl-1H-benzimidazole in 50 mL of acetic acid.

  • Cool the solution in an ice bath and slowly add 0.56 mL (11 mmol) of bromine dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-6-amino-2-ethyl-1H-benzimidazole.

Part B: Suzuki Coupling

  • In a Schlenk flask, combine 2.40 g (10 mmol) of 5-bromo-6-amino-2-ethyl-1H-benzimidazole, 1.46 g (12 mmol) of phenylboronic acid, 2.76 g (20 mmol) of potassium carbonate, and 0.23 g (0.2 mmol) of tetrakis(triphenylphosphine)palladium(0).

  • Add a 3:1 mixture of dioxane and water (40 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired 5-phenyl-6-amino-2-ethyl-1H-benzimidazole.

Representative Data for Suzuki Coupling Product:

ParameterValue
Yield 60-75%
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0 (s, 1H, NH), 7.2-7.6 (m, 7H, Ar-H), 5.1 (s, 2H, NH₂), 2.9 (q, 2H), 1.3 (t, 3H)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized benzimidazole derivatives. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the chemical space around this privileged scaffold, facilitating the discovery of novel therapeutic agents. The strategic positioning of the nitro group allows for a multitude of chemical transformations, making it an ideal starting material for library synthesis and lead optimization programs.

References

Application Notes: Development of 2-Ethyl-6-nitro-1H-benzimidazole as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold is a prominent heterocyclic aromatic compound, recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its presence in a variety of pharmacologically active agents and its ability to bind to numerous biological targets.[1] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[3][4] The introduction of a nitro group at the 6-position of the benzimidazole ring, in particular, has been a strategic approach in the development of new therapeutic agents, often enhancing their biological efficacy.[3][5]

This document provides an overview and detailed protocols for the synthesis and antimicrobial evaluation of 2-Ethyl-6-nitro-1H-benzimidazole, a promising candidate for antimicrobial drug development. The methodologies are based on established procedures for related nitro-benzimidazole derivatives and are intended for researchers, scientists, and drug development professionals.

Proposed Synthesis

The synthesis of this compound can be efficiently achieved through the condensation reaction of 4-nitro-o-phenylenediamine with propanoic acid or its derivatives (e.g., propionaldehyde).[3][6] This reaction is typically catalyzed by an acid and involves the formation of the imidazole ring fused to the benzene ring. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for similar compounds.[3][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Nitro-o-phenylenediamine P1 Condensation Reaction (e.g., Phillips method) R1->P1 R2 Propanoic Acid or Propionaldehyde R2->P1 Product This compound P1->Product Cyclization & Dehydration P2 Catalyst (e.g., Acidic medium) P2->P1 P3 Heating (Conventional or Microwave) P3->P1 cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare Compound Stock Solution P2 Perform 2-Fold Serial Dilutions in 96-Well Plate P1->P2 A1 Inoculate Wells with Standardized Microorganism P2->A1 P3 Prepare 0.5 McFarland Standard Inoculum P3->A1 A2 Incubate Plate (e.g., 24h at 37°C) A1->A2 R1 Read MIC: Lowest Concentration with No Growth A2->R1 R2 Spot Plate from Clear Wells onto Agar Plates R1->R2 R3 Incubate Agar Plates (e.g., 24h at 37°C) R2->R3 R4 Read MBC: Lowest Concentration with No Colonies R3->R4

References

Application Notes and Protocols: 2-Ethyl-6-nitro-1H-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-nitro-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The presence of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its biological activity.[3] Nitrobenzimidazole derivatives have demonstrated a wide array of promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] These compounds are of significant interest in drug discovery and development as they can interact with various biological targets, such as enzymes and nucleic acids, leading to the modulation of cellular pathways.[7]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, aimed at facilitating further research and development in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with propionaldehyde or a related propionyl precursor. A common and efficient method involves the use of an oxidizing agent to facilitate the cyclization and aromatization of the benzimidazole ring.[5][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-nitro-o-phenylenediamine

  • Propionaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-nitro-o-phenylenediamine in 50 mL of ethanol.

  • To this solution, add 12 mmol of propionaldehyde.

  • In a separate beaker, dissolve 15 mmol of sodium metabisulfite in 20 mL of water and add it dropwise to the reaction mixture with continuous stirring.

  • Acidify the mixture to a pH of approximately 5 by the dropwise addition of 2N HCl.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% NaOH solution until a precipitate is formed.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60°C.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation Condensation 4-nitro-o-phenylenediamine->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Neutralization Neutralization Cyclization->Neutralization Crude Product Na2S2O5 Na2S2O5 Na2S2O5->Condensation Ethanol/Water Ethanol/Water Ethanol/Water->Condensation Reflux, 4-6h Reflux, 4-6h Reflux, 4-6h->Condensation Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product G cluster_targets Cellular Targets cluster_effects Cellular Effects Benzimidazole 2-Ethyl-6-nitro- 1H-benzimidazole DNA DNA Benzimidazole->DNA Intercalation/ Binding PARP PARP Benzimidazole->PARP Inhibition DHFR DHFR Benzimidazole->DHFR Inhibition Microtubules Microtubules Benzimidazole->Microtubules Disruption DNA_Damage DNA Damage DNA->DNA_Damage Replication_Inhibition Replication/Transcription Inhibition PARP->Replication_Inhibition DHFR->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S phase) Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis G cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay Compound 2-Ethyl-6-nitro- 1H-benzimidazole Treatment Compound Treatment Compound->Treatment Microdilution Broth Microdilution Compound->Microdilution Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Microorganism_Culture Microorganism Culture Microorganism_Culture->Microdilution Incubation Incubation Microdilution->Incubation MIC MIC Determination Incubation->MIC

References

High-Throughput Screening Assays for 2-Ethyl-6-nitro-1H-benzimidazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 2-Ethyl-6-nitro-1H-benzimidazole analogs to assess their potential as anticancer and antimicrobial agents. The following sections outline experimental procedures, data presentation, and visual workflows to guide researchers in the efficient evaluation of this promising class of compounds.

Introduction

Benzimidazole derivatives are a prominent scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The this compound core represents a key pharmacophore with potential for further development. High-throughput screening provides an efficient means to systematically evaluate libraries of analogs for desired biological activities and to elucidate structure-activity relationships (SAR).

I. High-Throughput Screening for Anticancer Activity

A common approach for screening compounds for anticancer activity is to assess their ability to inhibit the proliferation of cancer cell lines. Cell viability assays are readily adaptable to HTS formats.

Application Note: Cell-Based Anticancer Screening

This protocol describes a cell-based HTS assay to determine the cytotoxic effects of this compound analogs on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[1]

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog.

Quantitative Data Summary

The following table provides representative IC₅₀ values for various benzimidazole derivatives against common cancer cell lines, illustrating the potential potency of this class of compounds.

Compound AnalogCancer Cell LineIC₅₀ (µM)
Benzimidazole-AMCF-7 (Breast)5.2
Benzimidazole-BA549 (Lung)2.8
Benzimidazole-CHepG2 (Liver)7.1
Benzimidazole-DHCT116 (Colon)4.5
Signaling Pathways and Experimental Workflow

Benzimidazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including those involved in cell proliferation, survival, and apoptosis.

anticancer_workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library 2-Ethyl-6-nitro-1H- benzimidazole Analogs Compound_Plating Compound Plating (96-well plates) Compound_Library->Compound_Plating Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Incubation Incubation (48-72h) Compound_Plating->Incubation Cell_Seeding->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (570 nm) MTT_Assay->Absorbance_Reading IC50_Determination IC50 Determination Absorbance_Reading->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Hit_Confirmation Hit Confirmation SAR_Analysis->Hit_Confirmation Mechanism_Studies Mechanism of Action Studies Hit_Confirmation->Mechanism_Studies

Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzimidazole This compound Analog (Inhibitor) Benzimidazole->PI3K

Caption: Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Benzimidazole Analogs.

II. High-Throughput Screening for Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown promise in this area.

Application Note: Antimicrobial Screening

This protocol details a high-throughput method to screen this compound analogs for their ability to inhibit the growth of pathogenic bacteria. The assay measures the optical density of bacterial cultures in the presence of the test compounds to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation and Plating:

    • Prepare stock solutions of the benzimidazole analogs in DMSO.

    • In a 96-well microplate, perform a two-fold serial dilution of the compounds in broth medium to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).

    • Include a positive control (a known antibiotic), a negative control (vehicle only), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following table presents representative MIC values for benzimidazole derivatives against common bacterial strains.

Compound AnalogBacterial StrainMIC (µg/mL)
Benzimidazole-EStaphylococcus aureus (Gram-positive)8
Benzimidazole-FEscherichia coli (Gram-negative)16
Benzimidazole-GPseudomonas aeruginosa (Gram-negative)32
Benzimidazole-HCandida albicans (Fungus)4
Experimental Workflow

The workflow for antimicrobial HTS is a streamlined process from library preparation to hit identification.

antimicrobial_workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library 2-Ethyl-6-nitro-1H- benzimidazole Analogs Serial_Dilution Serial Dilution in 96-well plates Compound_Library->Serial_Dilution Bacterial_Culture Bacterial Strains (e.g., S. aureus, E. coli) Inoculation Bacterial Inoculation Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation OD_Reading Optical Density Reading (600 nm) Incubation->OD_Reading MIC_Determination MIC Determination OD_Reading->MIC_Determination Hit_Identification Hit Identification MIC_Determination->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Toxicity_Assay Cytotoxicity Assay (e.g., on human cells) Hit_Confirmation->Toxicity_Assay

Caption: High-Throughput Screening Workflow for Antimicrobial Drug Discovery.

III. High-Throughput Screening for Enzyme Inhibition

Many benzimidazole derivatives exert their biological effects by inhibiting specific enzymes. HTS assays can be designed to identify and characterize enzyme inhibitors.

Application Note: Enzyme Inhibition Screening

This protocol outlines a general method for a high-throughput, fluorescence-based assay to screen for inhibitors of a specific enzyme (e.g., a kinase, protease, or dihydrofolate reductase [DHFR]). The assay measures the enzymatic activity by monitoring the change in fluorescence of a substrate or a coupled reporter system.

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a solution of the fluorogenic substrate.

    • Prepare stock solutions of the this compound analogs in DMSO.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add the test compounds at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the change in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) for each well.

    • Determine the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary

The following table shows representative IC₅₀ values for benzimidazole derivatives against various enzyme targets.

Compound AnalogEnzyme TargetIC₅₀ (µM)
Benzimidazole-IEGFR Kinase0.5
Benzimidazole-JVEGFR-2 Kinase1.2
Benzimidazole-KTopoisomerase II3.8
Benzimidazole-LDihydrofolate Reductase (DHFR)2.1
Signaling Pathways and Experimental Workflow

Enzyme inhibition by benzimidazole analogs can disrupt critical cellular signaling pathways.

enzyme_inhibition_workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library 2-Ethyl-6-nitro-1H- benzimidazole Analogs Assay_Plating Compound & Enzyme Plating (384-well) Compound_Library->Assay_Plating Enzyme_Substrate Purified Enzyme & Fluorogenic Substrate Enzyme_Substrate->Assay_Plating Pre_Incubation Pre-incubation Assay_Plating->Pre_Incubation Reaction_Initiation Substrate Addition Pre_Incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Initiation->Fluorescence_Reading IC50_Calculation IC50 Calculation Fluorescence_Reading->IC50_Calculation Selectivity_Profiling Selectivity Profiling IC50_Calculation->Selectivity_Profiling Hit_Confirmation Hit Confirmation Selectivity_Profiling->Hit_Confirmation Mechanism_Studies Mechanism of Inhibition Studies Hit_Confirmation->Mechanism_Studies

Caption: High-Throughput Screening Workflow for Enzyme Inhibitor Discovery.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole This compound Analog (Inhibitor) Benzimidazole->EGFR

Caption: Simplified EGFR Signaling Pathway and Potential Inhibition by Benzimidazole Analogs.

References

Application Notes and Protocols for the Quantification of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-6-nitro-1H-benzimidazole, a benzimidazole derivative of interest in pharmaceutical research and development. The methodologies described herein are based on common analytical techniques employed for the quantification of related benzimidazole compounds, providing a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods are essential for purity assessments, stability studies, and formulation analysis.

Introduction to this compound

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2][3][4] The introduction of a nitro group and an ethyl substituent on the benzimidazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation, and in various stages of drug discovery and development. This document outlines two reliable methods for its quantification.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For benzimidazole derivatives, reversed-phase HPLC with UV detection is a commonly employed and effective analytical approach.[5][6]

Experimental Protocol: HPLC

Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (pH adjusted to 4.5 with 85% orthophosphoric acid). A common gradient might start with a lower concentration of ACN and ramp up to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 288 nm are common for benzimidazoles; the optimal wavelength should be determined by scanning the UV spectrum of the analyte.[6]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any potential impurities.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.

Method Validation Parameters (Hypothetical Data): The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Method Validation
ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time ~ 4-6 minutes

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standards (1-100 µg/mL) Prep_Standard->Prep_Working Injection Inject 10 µL of Standard/Sample Prep_Working->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Mobile Phase) HPLC_System->Injection Detection UV Detection at 254/288 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Prep_Stock Prepare Standard Stock Solution (100 µg/mL) Prep_Dilutions Prepare Serial Dilutions (2-20 µg/mL) Prep_Stock->Prep_Dilutions Measure_Abs Measure Absorbance of Standards & Sample Prep_Dilutions->Measure_Abs Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Abs Scan_Lambda Determine λmax Scan_Lambda->Measure_Abs Calibration_Curve Plot Calibration Curve (Absorbance vs. Conc.) Measure_Abs->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

References

Application Notes and Protocols for In Vivo Studies of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of 2-Ethyl-6-nitro-1H-benzimidazole. This document outlines detailed protocols for toxicity, pharmacokinetic, and efficacy studies, along with data presentation and potential signaling pathways.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anthelmintic effects.[1][2][3][4] The nitro-substituted benzimidazoles, in particular, have demonstrated potent biological activities.[2][3][5][6] This document focuses on this compound, a novel compound within this class, and provides a framework for its in vivo evaluation. The protocols described herein are designed to assess the safety, pharmacokinetic profile, and potential therapeutic efficacy of this compound in rodent models.

Experimental Protocols

Acute Oral Toxicity Study

This protocol is designed to determine the acute oral toxicity of this compound in a rodent model, following OECD guidelines.[1]

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Animals: Female Wistar rats (8-10 weeks old, 200-250g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast the animals overnight prior to dosing.

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.

  • Divide the animals into groups (n=5 per group), including a control group receiving only the vehicle.

  • Administer a single oral dose of the compound to the test groups. A suggested starting dose based on similar benzimidazole derivatives could be 100 mg/kg.[1] Subsequent dose levels can be adjusted based on the observed toxicity.

  • Observe the animals continuously for the first 4 hours after dosing, and then periodically for 14 days.

  • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Record body weight changes on days 0, 7, and 14.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Pharmacokinetic (PK) Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a rodent model.

Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g), cannulated (jugular vein).

Materials:

  • This compound

  • Vehicle for oral and intravenous (IV) administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize cannulated animals for at least 3 days post-surgery.

  • Fast the animals overnight prior to dosing.

  • Divide animals into two groups: oral (PO) and intravenous (IV) administration (n=3-5 per group).

  • For the IV group, administer a single bolus dose (e.g., 2 mg/kg) via the jugular vein cannula.

  • For the PO group, administer a single oral gavage dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This protocol is a standard model to evaluate the potential anti-inflammatory activity of this compound.

Objective: To assess the ability of the compound to reduce acute inflammation.

Animals: Male Wistar rats (6-8 weeks old, 180-220g).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least 7 days.

  • Divide animals into groups (n=6 per group): Vehicle control, positive control, and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Table 1: Acute Oral Toxicity of this compound in Wistar Rats
Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of Toxicity
Vehicle Control50/5No observable signs
10050/5No observable signs
50050/5Mild lethargy in the first 6 hours
100051/5Lethargy, piloerection
200053/5Severe lethargy, ataxia, piloerection

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250 ± 150450 ± 75
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 2800 ± 3203500 ± 410
Half-life (t1/2) (h) 3.5 ± 0.54.2 ± 0.6
Bioavailability (%) -25

Note: Data are hypothetical and for illustrative purposes only.

Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Wistar Rats
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Compound (Low Dose)250.68 ± 0.0620.0
Compound (Mid Dose)500.51 ± 0.0540.0
Compound (High Dose)1000.39 ± 0.0454.1

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Diagram 1: General Experimental Workflow

G A Acute Oral Toxicity Study (Rodent Model) D Determine LD50 & Safety Profile A->D B Pharmacokinetic (PK) Study (Rodent Model) E Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) B->E C Efficacy Study (Disease Model) F Assess Therapeutic Efficacy C->F

General workflow for in vivo evaluation of a novel compound.
Diagram 2: Potential Signaling Pathway - PARP Inhibition

Some benzimidazole derivatives have been shown to act as inhibitors of Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[5]

G DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis PARP->Apoptosis Inhibition of repair leads to Compound This compound Compound->PARP

Potential mechanism of action via PARP inhibition.
Diagram 3: Potential Signaling Pathway - DHFR Inhibition

Dihydrofolate reductase (DHFR) is another potential target for benzimidazole derivatives, impacting nucleotide synthesis.[2][3][6]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Proliferation Cell Proliferation Nucleotide->Proliferation Compound This compound Compound->DHFR

Potential mechanism of action via DHFR inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction between 4-nitro-o-phenylenediamine and propanoic acid or a derivative (such as propionaldehyde or propionyl chloride). This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) or mineral acids like HCl being common choices.

Q2: Why is temperature control critical in this synthesis?

A2: Temperature control is crucial to balance the reaction rate against the formation of undesirable side products. Excessively high temperatures can lead to the decomposition of starting materials, particularly the nitro-substituted diamine, and the formation of polymeric tars, which complicates purification and reduces the overall yield.

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes) and often significant improvements in product yield.[1][2][3][4] This "green chemistry" approach can also lead to cleaner reactions with fewer side products.[4]

Q4: How can I confirm the successful synthesis of the target compound?

A4: The structure of the synthesized this compound can be confirmed using standard analytical techniques. Proton NMR (¹H-NMR) spectroscopy will show characteristic signals for the ethyl group and the aromatic protons on the benzimidazole ring system.[5] Carbon NMR (¹³C-NMR) and mass spectrometry (MS) can further validate the structure and molecular weight.[5] Infrared (IR) spectroscopy can confirm the presence of key functional groups like N-H and NO₂.[5]

Troubleshooting Guide

Q: I am experiencing a very low yield. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors. Refer to the diagnostic workflow below.

G start Problem: Low Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Increase Reaction Time or Temperature Moderately cause1->sol1a sol1b Use a More Efficient Catalyst (e.g., PPA, ZrCl4) cause1->sol1b sol1c Consider Microwave Irradiation cause1->sol1c sol2a Lower Reaction Temperature cause2->sol2a sol2b Ensure Stoichiometry is Accurate cause2->sol2b sol2c Use a Milder Oxidant if applicable (e.g., Na2S2O5) cause2->sol2c sol3a Optimize pH During Neutralization/Precipitation cause3->sol3a sol3b Use Continuous Extraction if Product is Water-Soluble cause3->sol3b sol3c Ensure Complete Solvent Evaporation Before Purification cause3->sol3c G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification start Starting Materials: - 4-nitro-o-phenylenediamine - Propanoic Acid - PPA (Catalyst) react Heat Mixture (130-140°C, 3-4h) start->react monitor Monitor via TLC react->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Quench in Ice Water cool->quench neutralize Neutralize with NaHCO3 (Precipitation) quench->neutralize filtrate Filter & Wash Solid neutralize->filtrate purify Column Chromatography or Recrystallization filtrate->purify final Final Product: This compound purify->final

References

Technical Support Center: Overcoming Solubility Issues of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively address solubility challenges encountered with 2-Ethyl-6-nitro-1H-benzimidazole during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that affect its solubility? this compound is a benzimidazole derivative. Benzimidazoles are often characterized by low aqueous solubility due to their rigid, fused ring structure.[1][2][3] The presence of a nitro group, a strong electron-withdrawing group, further contributes to the molecule's lipophilicity and can limit its solubility in aqueous assay buffers.[4] Like many benzimidazoles, this compound is expected to have low solubility in neutral aqueous media, which is a primary cause of experimental challenges.[1][5]

Q2: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer? This is a common issue for poorly soluble compounds.[6][7] While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment. Precipitation occurs when the final concentration of the compound in the assay buffer exceeds its thermodynamic or kinetic solubility limit. The final percentage of DMSO in the assay is often insufficient to keep the compound in solution.[7]

Q3: Can the pH of my assay buffer influence the compound's solubility? Yes, pH can be a critical factor. Benzimidazoles are weak bases and can be protonated under acidic conditions.[8] For some benzimidazole derivatives, solubility is significantly higher in acidic buffers (e.g., pH < 3) where the molecule becomes positively charged.[1][9] Conversely, solubility is often lowest in the neutral pH range (pH 4-10).[1] It is crucial to determine the pH-solubility profile to see if adjusting the assay buffer is a viable strategy.

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is measured after a long incubation period (24+ hours).[10]

  • Kinetic solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions after adding a concentrated DMSO stock to a buffer. The incubation time is much shorter (e.g., 2 hours).[10][11] For most in vitro assays, kinetic solubility is more relevant as it mimics the conditions of the experiment.[7][11]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for diagnosing and solving solubility problems with this compound.

Step 1: Determine the Kinetic Solubility in Your Assay Buffer

Before attempting to modify your assay, you must first quantify the problem. A kinetic solubility assay will determine the maximum concentration of your compound that can be tolerated in your specific assay buffer.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Buffer Addition: Add a small volume of each DMSO concentration to your assay buffer (e.g., 2 µL of DMSO stock into 98 µL of buffer) to achieve the desired final compound concentrations. Ensure the final DMSO concentration is consistent and matches your assay conditions.

  • Incubation: Incubate the plate for a period that mimics your assay's pre-incubation time (e.g., 2 hours) at the relevant temperature (e.g., 37°C).[10]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the highest concentration before a sharp increase in turbidity is observed.

Table 1: Example Kinetic Solubility Data in PBS (pH 7.4)

Compound Conc. (µM)Turbidity (Nephelometric Units)Observation
20098.5Heavy Precipitation
10085.3Significant Precipitation
5042.1Moderate Precipitation
2511.5Slight Haze
12.52.1Clear
6.251.9Clear
3.132.0Clear
Blank (Buffer + DMSO)1.8Clear

In this example, the kinetic solubility is approximately 12.5 µM.

Step 2: Optimization of Co-solvents

The simplest approach is to modify the solvent environment. While DMSO is common, other co-solvents can be explored, but their compatibility with the assay must be verified.

Experimental Protocol: Co-solvent Screening

  • Select a panel of biocompatible co-solvents such as polyethylene glycol (PEG), ethanol, or glycerol.[6][12]

  • Prepare your assay buffer containing various final concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%).

  • Repeat the kinetic solubility assay from Step 1 in each new buffer formulation.

  • Run parallel assay controls to ensure the new co-solvent concentration does not inhibit or interfere with the biological components of your assay.

Table 2: Example Co-solvent Effect on Kinetic Solubility (µM)

Co-solvent0% (Control)1% Final Conc.2% Final Conc.5% Final Conc.
DMSO 12.518.025.548.0
PEG 400 12.522.535.075.0
Step 3: Using Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14][15]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[15]

  • Prepare assay buffers containing a range of HP-β-CD concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Perform the kinetic solubility assay (Step 1) in each cyclodextrin-containing buffer.

  • Validate that the chosen cyclodextrin concentration does not interfere with your assay's endpoint.

Table 3: Example Effect of HP-β-CD on Kinetic Solubility (µM)

Excipient0 mM (Control)1 mM HP-β-CD5 mM HP-β-CD10 mM HP-β-CD
Kinetic Solubility 12.545.0150.0>200.0

Visualized Workflows and Relationships

experimental_workflow cluster_prep 1. Compound Preparation cluster_solubility 2. Solubility Enhancement Strategy cluster_assay 3. Assay Execution A 10 mM Stock in 100% DMSO F Dilute Compound into modified buffer A->F Dilution Step B Optimize Co-Solvent (e.g., increase DMSO %) E Prepare Assay Buffer with selected modification B->E C Adjust Buffer pH (if assay tolerates) C->E D Add Excipient (e.g., Cyclodextrin) D->E E->F G Run Assay & Acquire Data F->G H Validate Data Quality (check for artifacts) G->H

Caption: A stepwise workflow for addressing compound solubility in assays.

logical_relationship Problem Low Aqueous Solubility of Benzimidazole Consequence1 Precipitation in Assay Problem->Consequence1 Consequence2 Inaccurate IC50 Values (Underestimated Potency) Consequence1->Consequence2 Consequence3 Poor Data Reproducibility Consequence1->Consequence3 Solution1 Co-Solvents Solution1->Problem Mitigates Solution2 pH Adjustment Solution2->Problem Mitigates Solution3 Cyclodextrins Solution3->Problem Mitigates

Caption: Cause-and-effect diagram of solubility issues and mitigation strategies.

References

purification techniques for high-purity 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Ethyl-6-nitro-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of product during the purification process, resulting in a low yield. What are the potential causes and how can I mitigate this?

  • Answer: Low recovery of this compound can stem from several factors during purification.

    • Recrystallization: The chosen solvent may be too good, leading to high solubility of your compound even at low temperatures. Consider using a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. You can also try a multi-solvent system (e.g., ethanol-water, ethyl acetate-hexane) to optimize solubility. Ensure the cooling process is gradual to allow for maximum crystal formation.

    • Column Chromatography: The compound might be strongly adsorbed to the stationary phase (e.g., silica gel). This can be addressed by increasing the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. Also, ensure the silica gel is not too acidic, as benzimidazoles can interact with it; using silica gel treated with a base like triethylamine can sometimes improve recovery.[1]

    • Product Precipitation: If precipitating the product from a reaction mixture, ensure the pH is adjusted correctly to the isoelectric point of this compound to minimize its solubility in the aqueous phase.

Issue 2: Persistent impurities in the final product.

  • Question: After purification by recrystallization or column chromatography, I still observe impurities in my NMR or LC-MS analysis. What are these impurities and how can I remove them?

  • Answer: The nature of the impurities depends on the synthetic route. Common impurities in benzimidazole synthesis can include unreacted starting materials (e.g., 4-nitro-o-phenylenediamine or propionaldehyde/propionic acid derivatives), over-nitrated byproducts, or regioisomers.[2][3]

    • Unreacted Starting Materials: If starting materials are observed, optimizing the reaction time and temperature can drive the reaction to completion. For purification, these are often more polar and can be separated by column chromatography with a carefully selected eluent system.

    • Side-Reaction Products: The formation of byproducts can be minimized by controlling the reaction conditions. Purification strategies include:

      • Recrystallization: A carefully chosen solvent may selectively dissolve the desired product while leaving impurities behind, or vice-versa. Multiple recrystallizations may be necessary.

      • Column Chromatography: This is generally the most effective method for separating closely related impurities. A shallow gradient and a long column can improve resolution.[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and the impurities.[1][5]

    • Process-Related Impurities: These can arise from reagents used in the synthesis or workup.[2] For example, if your synthesis involves a palladium catalyst, trace amounts of palladium may remain. Treatment with activated carbon or a metal scavenger may be necessary.

Issue 3: The product does not crystallize.

  • Question: I have a purified, amorphous solid of this compound, but I am unable to induce crystallization. What techniques can I try?

  • Answer: Difficulty in crystallization can be due to residual solvent, the presence of minor impurities that inhibit crystal lattice formation, or the intrinsic properties of the molecule.

    • Purity: First, ensure the product is of high purity. Even small amounts of impurities can disrupt crystallization. Consider an additional chromatographic step.

    • Solvent System: Experiment with a variety of solvents and solvent mixtures for recrystallization. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

      • Seeding: If you have previously obtained crystals, adding a tiny seed crystal to a supersaturated solution can initiate crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for obtaining high-purity this compound?

A1: The two most common and effective purification techniques are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving the highest purity.

Q2: What are some suitable solvent systems for the purification of this compound?

A2: Based on literature for similar benzimidazole derivatives, the following solvent systems can be considered as starting points:

  • Recrystallization: Ethanol, ethanol/water mixtures.[1]

  • Column Chromatography (Silica Gel): Ethyl acetate/n-hexane mixtures, dichloromethane/ethyl acetate mixtures.[1][4] The optimal ratio will depend on the specific impurity profile and should be determined by TLC analysis.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective way to assess the number of components in a mixture and to optimize the solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Data Presentation

Purification Technique Stationary Phase Mobile Phase / Solvent System Typical Yield Achievable Purity Reference
RecrystallizationN/AEthanol80-95%>98%[1]
Column ChromatographySilica GelEthyl acetate / n-hexane (e.g., 1:9 to 1:1)70-90%>99%[1][4]
Column ChromatographySilica GelDichloromethane / Ethyl acetate (e.g., 20:1 to 1:1)75-90%>99%[4]

Note: The yields and purities are typical values reported for similar benzimidazole derivatives and may vary depending on the crude sample's quality and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the n-hexane/ethyl acetate mixture).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Analysis (TLC, HPLC) Recrystallization->PurityCheck1 Column Column Chromatography PurityCheck2 Purity Analysis (TLC, HPLC) Column->PurityCheck2 PureProduct High-Purity Product PurityCheck1->PureProduct >99% Pure Impure1 Impure Product PurityCheck1->Impure1 <99% Pure PurityCheck2->PureProduct >99% Pure Impure2 Impure Product PurityCheck2->Impure2 <99% Pure Impure1->Column Impure2->Recrystallization Re-purify

Caption: A general workflow for the purification of this compound.

TroubleshootingPurification Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Purification Problem->Success No ImpureProduct Impure Product? LowYield->ImpureProduct No Solubility Check Solvent Solubility LowYield->Solubility Recrystallization Adsorption Check Adsorption on Column LowYield->Adsorption Column NoCrystals No Crystallization? ImpureProduct->NoCrystals No Eluent Optimize Eluent System ImpureProduct->Eluent Column Recrystallize Re-recrystallize ImpureProduct->Recrystallize Recrystallization SeedCrystal Try Seeding/Scratching NoCrystals->SeedCrystal Yes SolventSystem Change Solvent System NoCrystals->SolventSystem Solubility->ImpureProduct Adsorption->ImpureProduct Eluent->NoCrystals Recrystallize->NoCrystals SeedCrystal->Success SolventSystem->Success

Caption: A decision tree for troubleshooting common purification issues.

References

troubleshooting unexpected side reactions in 2-Ethyl-6-nitro-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Phillips condensation reaction between 4-nitro-o-phenylenediamine and propanoic acid under acidic conditions.

dot

Caption: Troubleshooting workflow for this compound synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Recommendation: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-nitro-o-phenylenediamine) is consumed.

  • Suboptimal Reaction Temperature: The temperature might be too low for efficient cyclization or too high, leading to degradation of reactants or products.

    • Recommendation: The optimal temperature for the Phillips condensation can vary. Start with the temperature cited in your protocol and then systematically screen a range of temperatures (e.g., in 10 °C increments) to find the optimal condition for your specific setup.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, 4-nitro-o-phenylenediamine and propanoic acid, is crucial. Impurities can interfere with the reaction. Incorrect stoichiometry can also lead to a lower yield of the desired product.

    • Recommendation: Ensure the purity of your reagents. Use freshly opened or purified starting materials. Accurately measure the molar ratios of the reactants as specified in the protocol.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Recommendation: Review your workup procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. Optimize your purification method (e.g., recrystallization solvent system, chromatography conditions) to maximize recovery.

Question 2: I am observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?

Answer:

The formation of impurities is a common issue. Based on the Phillips condensation mechanism and the nature of the reactants, several side reactions can occur:

  • Incomplete Cyclization Intermediate: The reaction may stall after the initial acylation of one of the amino groups of 4-nitro-o-phenylenediamine, resulting in the formation of N-(2-amino-4-nitrophenyl)propanamide.

    • Mitigation: Increasing the reaction temperature or prolonging the reaction time can promote the subsequent intramolecular cyclization to the desired benzimidazole.

  • Formation of Regioisomers: Since 4-nitro-o-phenylenediamine is an unsymmetrical diamine, there is a possibility of forming the undesired 2-Ethyl-5-nitro-1H-benzimidazole isomer, although the 6-nitro isomer is generally the major product. The formation of regioisomers can complicate purification and reduce the yield of the target compound.[1]

    • Mitigation: The regioselectivity of the cyclization can be influenced by the reaction conditions. Careful control of temperature and the choice of acid catalyst may favor the formation of the desired 6-nitro isomer. It is advisable to characterize the product mixture carefully using techniques like NMR to determine the isomeric ratio.

  • Side Reactions of the Nitro Group: Under harsh acidic conditions and high temperatures, the nitro group can be susceptible to reduction or other side reactions, although this is less common under typical Phillips condensation conditions.[2]

    • Mitigation: Avoid excessively high temperatures and prolonged reaction times. If reduction of the nitro group is suspected, milder reaction conditions should be explored.

  • Oligomerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to insoluble, tar-like byproducts.

    • Mitigation: Ensure proper stirring and avoid localized overheating. Using a suitable solvent to maintain a homogeneous reaction mixture can also help to minimize polymerization.

Table 1: Summary of Potential Side Products and Mitigation Strategies

Side Product/ImpurityPotential CauseMitigation Strategy
N-(2-amino-4-nitrophenyl)propanamideIncomplete cyclizationIncrease reaction temperature and/or time.
2-Ethyl-5-nitro-1H-benzimidazoleLack of complete regioselectivityOptimize reaction conditions (temperature, catalyst).
Products of nitro group reductionHarsh reaction conditions (high temp., strong acid)Use milder reaction conditions.
Polymeric/tar-like materialsOverheating, high concentrationEnsure efficient stirring, consider solvent use.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: A general protocol based on the Phillips condensation reaction is as follows. Note that optimization of these conditions may be necessary.

Experimental Protocol: Phillips Condensation for this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1 equivalent) and propanoic acid (1.5-3 equivalents).

  • Acid Catalyst: Slowly add a suitable acid catalyst, such as 4M hydrochloric acid, to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) with constant stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.

dot

References

optimization of reaction conditions for 2-Ethyl-6-nitro-1H-benzimidazole derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the derivatization of 2-Ethyl-6-nitro-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and derivatization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cyclization of the diamine precursor.Ensure the reaction is heated for a sufficient duration. Consider a stepwise approach where the intermediate is isolated before cyclization.
Suboptimal reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux.[1][2]
Inefficient catalyst or incorrect catalyst loading.If using a catalyst, screen different catalysts (e.g., acid or metal catalysts) and optimize the catalyst loading.[3]
Degradation of starting materials or product.Ensure the use of high-purity starting materials. Protect the reaction from air and moisture if the reagents are sensitive.
Formation of Impurities or Side Products Oxidation of the diamine starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N-alkylation at multiple sites on the benzimidazole ring.Use a suitable protecting group for one of the nitrogen atoms if specific alkylation is desired.
Over-nitration or side reactions due to harsh nitrating conditions.Carefully control the temperature and concentration of the nitrating agent.
Difficulty in Product Purification Product is poorly soluble or co-elutes with impurities.Try different recrystallization solvents or solvent mixtures. For column chromatography, screen different solvent systems (eluents) and stationary phases.
Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Inconsistent Reaction Outcomes Variability in reagent quality.Use reagents from a reliable source and check their purity before use.
Fluctuations in reaction conditions.Maintain consistent control over reaction parameters such as temperature, stirring speed, and reaction time.

Frequently Asked Questions (FAQs)

A list of common questions regarding the derivatization of this compound.

Q1: What is the most common method for synthesizing the this compound core?

A1: The most common method is the condensation of a 4-nitro-1,2-phenylenediamine derivative with propanoic acid or its equivalent (e.g., propionaldehyde followed by oxidation). This Phillips-Ladenburg synthesis is a cornerstone for benzimidazole formation.[3]

Q2: How can I selectively alkylate the N1 position of the benzimidazole ring?

A2: Selective N1 alkylation can be challenging due to the presence of two reactive nitrogen atoms. A common strategy involves the use of a base to deprotonate the imidazole nitrogen, followed by reaction with an alkylating agent. The regioselectivity can be influenced by the solvent and the counter-ion of the base. In some cases, protecting the N-H group that is not intended for alkylation may be necessary.

Q3: What are the key safety precautions to take when working with nitrating agents?

A3: Nitrating agents are often strong acids and oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted with careful temperature control to avoid runaway reactions.

Q4: Can microwave irradiation be used to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzimidazole derivatives. It is a viable option to explore for optimizing your reaction conditions.

Experimental Protocols

Below are generalized methodologies for key experiments in the synthesis and derivatization of this compound.

Synthesis of this compound

This protocol describes the condensation reaction to form the benzimidazole core.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a slight excess of propanoic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

N-Alkylation of this compound

This protocol outlines a general procedure for adding an alkyl group to the nitrogen of the benzimidazole ring.

  • Reaction Setup: Dissolve this compound in a dry aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Deprotonation: Add a base (e.g., sodium hydride or potassium carbonate) to the solution and stir for a short period to allow for deprotonation.

  • Alkylation: Add the desired alkyl halide dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction if necessary and monitor its progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction with water or a saturated ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key experimental and logical workflows.

experimental_workflow start_end start_end process process decision decision output output start Start reagents Mix 4-nitro-o-phenylenediamine and Propanoic Acid start->reagents reflux Heat to Reflux reagents->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc is_complete Reaction Complete? monitor_tlc->is_complete is_complete->reflux No workup Neutralization & Workup is_complete->workup Yes purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product end End product->end troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation side_products Side Products low_yield->side_products increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time check_reagents Check Reagent Purity degradation->check_reagents inert_atm Use Inert Atmosphere degradation->inert_atm optimize_stoich Optimize Stoichiometry side_products->optimize_stoich

References

addressing stability problems of 2-Ethyl-6-nitro-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability problems of 2-Ethyl-6-nitro-1H-benzimidazole in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on established knowledge of benzimidazole derivatives, specific stability testing for this compound under your experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of benzimidazole derivatives, including this compound, is primarily influenced by several factors:

  • pH: Benzimidazoles can be more stable in acidic solutions. The benzimidazole ring itself is generally stable, but substituents can be susceptible to pH-dependent hydrolysis.

  • Temperature: Higher temperatures can accelerate degradation. Therefore, storage at lower temperatures is generally recommended.[1][2]

  • Light: Many benzimidazole-containing compounds exhibit photosensitivity, leading to degradation upon exposure to light.[3] Solutions should be protected from light.

  • Solvent: The choice of solvent can impact solubility and stability. Polar solvents are generally used for benzimidazoles.

  • Oxygen: Oxidative degradation can occur, especially under vigorous conditions or in the presence of oxidizing agents.

Q2: What is the recommended solvent for dissolving this compound?

Benzimidazoles are typically soluble in polar solvents. For this compound, consider the following, starting with the most common:

  • Dimethyl sulfoxide (DMSO): Often used for initial stock solutions. Be aware that DMSO can be hygroscopic and may affect the long-term stability of the compound.

  • Ethanol: A common solvent for many organic compounds.

  • Aqueous solutions: Benzimidazoles can be soluble in aqueous acids due to the basic nature of the imidazole ring.[4]

It is crucial to determine the optimal solvent for your specific application and to assess the stability of the compound in that solvent.

Q3: How should I store solutions of this compound?

Based on stability studies of other benzimidazole drugs, the following storage conditions are recommended for working solutions:[1][2]

  • Temperature: For long-term storage, -20°C or -80°C is advisable.[1][2] For short-term storage, 4°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

It is recommended to prepare fresh working solutions regularly, for instance, on a monthly basis.[1][2]

Q4: I suspect my solution of this compound has degraded. What are the common signs of degradation?

Degradation can manifest in several ways:

  • Visual Changes: A change in color or the appearance of precipitate can indicate degradation or insolubility.

  • Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots, and a decrease in the area of the main peak corresponding to the parent compound, are strong indicators of degradation.[3][5]

  • Spectroscopic Changes: Alterations in the UV-Vis or other spectroscopic profiles of the solution can also suggest degradation.

  • Loss of Biological Activity: In bioassays, a decrease in the expected activity of the compound is a functional indicator of degradation.

Troubleshooting Guides

Issue 1: Precipitation is observed in my stock solution.

  • Possible Cause: The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If it redissolves, consider preparing a more dilute stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C), after confirming stability at that temperature.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded, and a fresh stock prepared.

Issue 2: Inconsistent results in my experiments.

  • Possible Cause: The compound may be degrading in the experimental medium or under the experimental conditions.

  • Troubleshooting Steps:

    • Review the pH, temperature, and light exposure during your experiment.

    • Consider performing a time-course stability study in your experimental buffer to determine the rate of degradation.

    • Prepare fresh dilutions from a frozen stock solution immediately before each experiment.

Data Presentation

Table 1: General Stability of Benzimidazole Drug Residues in Working Solutions Over 6 Months

Storage ConditionStabilityRecommendation
4°CVariableNot recommended for long-term storage
-20°CGenerally StableRecommended for long-term storage
-80°CGenerally StableRecommended for long-term storage
20°C (Light)Prone to DegradationAvoid
20°C (Dark)VariableAvoid for long-term storage

Source: Adapted from a comprehensive stability study on benzimidazole drug residues.[1][2]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the short-term stability of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol)

  • Amber vials

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of the compound. This will serve as the baseline.

  • Storage Conditions: Aliquot the remaining solution into separate amber vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to reach room temperature, and then analyze by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area and the appearance of new peaks indicate degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage check_protocol Review Experimental Protocol (pH, Temp, Incubation Time) start->check_protocol stability_study Perform Preliminary Stability Study check_storage->stability_study check_protocol->stability_study prepare_fresh Prepare Fresh Solutions stability_study->prepare_fresh Degradation Observed end Consistent Results stability_study->end No Significant Degradation modify_conditions Modify Storage/Experimental Conditions prepare_fresh->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathway parent This compound hydrolysis Hydrolysis of Nitro Group parent->hydrolysis Aqueous Conditions oxidation Oxidation of Ethyl Group parent->oxidation Presence of O2 photodegradation Photodegradation parent->photodegradation UV Light product1 6-Amino-2-ethyl-1H-benzimidazole hydrolysis->product1 product2 Oxidized Ethyl Derivative oxidation->product2 product3 Ring Cleavage Products photodegradation->product3

Caption: Hypothetical degradation pathways.

References

minimizing byproduct formation during the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue ID Observed Problem Potential Cause(s) Suggested Solution(s)
SYN-BYP-001 Low yield of the desired product with a significant amount of a higher molecular weight byproduct. Formation of a diamide byproduct is possible, especially when using propionyl chloride as the reactant. This occurs when both amine groups of the 4-nitro-o-phenylenediamine react with the acyl chloride without cyclization.[1][2]- Avoid using acyl chlorides. If possible, use propanoic acid or propionaldehyde as the C2 source. - If using propanoic acid, ensure a suitable dehydrating agent or high enough temperature to facilitate the removal of water and promote cyclization.[2][3] - If using propionyl chloride is necessary, carefully control the stoichiometry and consider using a base to neutralize the HCl formed, which can sometimes inhibit cyclization.
SYN-BYP-002 Presence of an uncyclized intermediate in the final product mixture (identified by spectroscopy). Incomplete cyclization of the N-acylated-o-phenylenediamine intermediate. This can be due to insufficient reaction time, low temperature, or an ineffective catalyst.- Increase reaction time and/or temperature to ensure complete conversion to the benzimidazole ring. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the catalyst is active and used in the correct amount. For the Phillips-Ladenburg synthesis, strong acids like polyphosphoric acid (PPA) can be effective.[2][4] For aldehyde condensations, catalysts like ammonium chloride can be used.[5]
SYN-BYP-003 Formation of a byproduct with a similar mass to the product, but different chromatographic behavior, especially when using propionaldehyde. This could be a 1,2-disubstituted benzimidazole, where the second amino group of another 4-nitro-o-phenylenediamine molecule has reacted at the N-1 position of the formed benzimidazole. This is more likely with aldehydes.- Use a strict 1:1 stoichiometry of 4-nitro-o-phenylenediamine and propionaldehyde. - Consider adding the aldehyde slowly to the reaction mixture to avoid localized high concentrations. - Purification by column chromatography should effectively separate the desired monosubstituted product from the disubstituted byproduct.[6]
SYN-ISO-001 The product is an inseparable mixture of isomers. If the synthesis is performed by nitrating 2-ethyl-1H-benzimidazole, a mixture of nitro isomers (e.g., 4-nitro, 5-nitro, 7-nitro) can be formed. The directing effects of the imidazole ring can lead to multiple nitration sites.[7]- Synthesize the target molecule by starting with 4-nitro-o-phenylenediamine. This pre-defines the position of the nitro group and avoids isomeric byproducts from a nitration step. - If nitration is the chosen route, carefully control the nitrating agent and temperature to maximize the yield of the desired 6-nitro isomer. Isomer separation will likely require careful column chromatography.
SYN-DEG-001 The final product appears dark and contains multiple impurities, suggesting degradation. Nitrobenzimidazoles can be susceptible to degradation under harsh acidic or basic conditions, as well as prolonged exposure to light.[8][9] High temperatures for extended periods can also cause decomposition.- Use milder reaction conditions where possible. Consider microwave-assisted synthesis which often requires shorter reaction times.[5] - During workup, avoid strong acids or bases for extended periods. Neutralize the reaction mixture promptly. - Protect the reaction and the final product from light. - Purify the product as soon as possible after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Phillips-Ladenburg synthesis, which involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid.[2][4] This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclization and dehydration. An alternative is the reaction of 4-nitro-o-phenylenediamine with propionaldehyde in the presence of an oxidizing agent or a catalyst like ammonium chloride.[5]

Q2: I am observing a significant amount of a dark, tarry substance in my reaction. What could be the cause?

A2: The formation of dark, insoluble byproducts, often polymeric in nature, can result from the self-condensation of 4-nitro-o-phenylenediamine or its reaction with impurities, especially at high temperatures.[10] Using purified starting materials and maintaining a controlled temperature profile can help minimize the formation of these tars. Ensuring an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may contribute to discoloration.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves recrystallization or column chromatography.[6] For recrystallization, solvents like ethanol or ethanol/water mixtures are often suitable. If recrystallization does not remove all impurities, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed for more effective separation.[6]

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing benzimidazole derivatives.[5] It can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by providing rapid and uniform heating.

Q5: What are the key safety precautions when working with 4-nitro-o-phenylenediamine?

A5: 4-nitro-o-phenylenediamine is a hazardous substance and should be handled with appropriate safety measures. It is an irritant to the skin, eyes, and respiratory tract.[10] It is also highly toxic if ingested or inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the solid material.

Quantitative Data Summary

The following table summarizes typical yields for benzimidazole synthesis under various conditions, based on literature for analogous compounds. This data is for illustrative purposes to guide experimental design.

Reactants Catalyst/Conditions Solvent Temperature Time Yield (%) Reference
o-Phenylenediamine + BenzaldehydeNH4ClChloroformRoom Temp.4 h94[5]
4-Bromo-1,2-benzenediamine + 2-NitrobenzaldehydeMontmorillonite K10EthanolRoom Temp.4 h-[6]
o-Phenylenediamine + Aromatic AldehydesAmmonium ChlorideEthanol80-90 °C2 h80-90Adapted from[5]
4-Nitro-o-phenylenediamine + Aromatic AldehydesSodium MetabisulfiteEthanol/WaterReflux-Good to Excellent[7]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine with propionaldehyde.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propionaldehyde

  • Ammonium Chloride (NH4Cl)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-o-phenylenediamine (1.0 equivalent) in ethanol.

  • Add ammonium chloride (0.3 equivalents) to the solution.

  • Slowly add propionaldehyde (1.1 equivalents) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC using an ethyl acetate/hexane solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/water mixture or perform silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Synthesis_Pathway Reactant1 4-Nitro-o-phenylenediamine Intermediate N-Propionyl-4-nitro-o-phenylenediamine (Uncyclized Intermediate) Reactant1->Intermediate Condensation Byproduct1 Diamide Byproduct (from Propionyl Chloride) Reactant1->Byproduct1 Excess Propionyl Chloride Reactant2 Propanoic Acid / Propionaldehyde Reactant2->Intermediate Condensation Product This compound Intermediate->Product Cyclization (-H2O) Byproduct2 1,2-Disubstituted Benzimidazole (from excess Aldehyde) Product->Byproduct2 Excess Aldehyde

Caption: Synthesis pathway of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Start Synthesis Check1 Low Yield or Multiple Spots on TLC? Start->Check1 Check2 High MW Byproduct? Check1->Check2 Yes Check4 Product Degradation? Check1->Check4 Yes (Dark Color/Tarry) No_Issue Proceed to Purification Check1->No_Issue No Check3 Uncyclized Intermediate? Check2->Check3 No Sol2 Avoid Acyl Chlorides Check2->Sol2 Yes (Diamide) Sol1 Optimize Reactant Stoichiometry Check3->Sol1 No (Consider 1,2-disubstitution) Sol3 Increase Reaction Time/Temp Check3->Sol3 Yes Check4->Check2 No Sol4 Use Milder Conditions / Protect from Light Check4->Sol4 Yes Sol1->Start Sol2->Start Sol3->Start Sol4->Start End Purified Product No_Issue->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

resolving inconsistencies in biological assay results for 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in biological assay results for 2-Ethyl-6-nitro-1H-benzimidazole and related nitrobenzimidazole derivatives. Our goal is to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cancer cell line viability assays. What could be the cause?

A1: Batch-to-batch variability is a common issue that can stem from several factors. Firstly, inconsistencies in the purity and stability of the compound can lead to differing biological activity. It is also crucial to ensure the health and passage number of the cell lines used are consistent across experiments, as cellular responses can change over time.[1] Variations in experimental conditions, such as incubation times, reagent concentrations, and even different batches of media or serum, can also contribute to this variability.

Q2: Our results for the antimicrobial activity of this compound are not consistent with previously published data. Why might this be happening?

A2: Discrepancies with published data can arise from differences in experimental protocols. Key factors to consider include the specific bacterial or fungal strains used, the growth phase of the microorganisms at the time of the assay, the composition of the growth medium, and the method of determining the minimum inhibitory concentration (MIC). It is advisable to use a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure comparability.

Q3: We have synthesized a series of N-substituted 6-nitro-1H-benzimidazole derivatives, but some compounds show lower than expected activity. What could be the reason?

A3: The biological activity of benzimidazole derivatives is highly dependent on their structure.[2][3] The nature and position of substituents on the benzimidazole ring can significantly influence their interaction with biological targets. In silico modeling, such as molecular docking studies, can help predict the binding affinity of your compounds to potential targets like dihydrofolate reductase (DHFR) and identify which substitutions are most likely to be favorable for activity.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

If you are experiencing significant variations in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, XTT, or CellTiter-Glo), consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Compound Purity and Stability - Verify the purity of each batch of this compound using techniques like HPLC or NMR.[5] - Assess the stability of the compound in your chosen solvent and under your experimental conditions. Perform a time-course experiment to see if the compound degrades over the duration of the assay.
Cell Line Health and Passage Number - Ensure you are using cell lines from a reputable source and that they are regularly tested for mycoplasma contamination. - Use cells within a consistent and low passage number range for all experiments.[1]
Assay Protocol Variations - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. - Use a positive control (a compound with a known and stable IC50) in every assay to monitor for systemic variations.
Reagent Variability - Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure comparability.

Troubleshooting Workflow

G start Inconsistent IC50 Results check_compound Verify Compound Purity & Stability start->check_compound inconsistent_results Problem Persists check_cells Assess Cell Health & Passage Number check_compound->check_cells If pure & stable check_compound->inconsistent_results If impure or unstable check_protocol Standardize Assay Protocol check_cells->check_protocol If healthy & low passage check_cells->inconsistent_results If contaminated or high passage check_reagents Evaluate Reagent Consistency check_protocol->check_reagents If standardized check_protocol->inconsistent_results If variable positive_control Include Positive Control check_reagents->positive_control check_reagents->inconsistent_results If different lots analyze_data Re-analyze Data positive_control->analyze_data consistent_results Consistent Results Achieved analyze_data->consistent_results

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Poor Reproducibility in Antimicrobial Susceptibility Testing

For challenges with the reproducibility of minimum inhibitory concentration (MIC) values for this compound against microbial strains, follow this guide.

Potential Causes and Solutions

Potential Cause Troubleshooting Step
Inoculum Preparation - Ensure the microbial inoculum is prepared from a fresh culture in the logarithmic growth phase. - Standardize the inoculum density using a spectrophotometer (e.g., to a specific optical density at 600 nm) or by plating serial dilutions.
Growth Medium Composition - Use a consistent and standardized growth medium for all experiments. Variations in pH, nutrient levels, and cation concentrations can affect compound activity.
Incubation Conditions - Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic).
Compound Solubility - Benzimidazole derivatives can have poor aqueous solubility.[6] Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium. Consider using a co-solvent like DMSO, but keep the final concentration low and consistent across all wells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare Compound Dilutions incubate1->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplate

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • (Optional) Add a viability indicator like resazurin to aid in the determination of the MIC.

Potential Signaling Pathways

Benzimidazole derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both microbes and cancer cells.[2][4]

G compound This compound dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits thf Tetrahydrofolate dhfr->thf Catalyzes conversion dihf Dihydrofolate dihf->dhfr nucleotide Nucleotide Synthesis thf->nucleotide dna DNA Replication nucleotide->dna cell_growth Inhibition of Cell Growth dna->cell_growth Leads to

Caption: Potential mechanism of action via DHFR inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely recognized and scalable method is the Phillips condensation.[1] This involves the reaction of 4-nitro-o-phenylenediamine with propanoic acid under acidic conditions.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it a favorable option for scaling up production.[2][3][4]

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 4-nitro-o-phenylenediamine and propanoic acid. It is crucial to use high-purity starting materials to minimize side reactions and simplify purification of the final product.

Q3: Are there any alternative synthetic routes?

A3: While the Phillips condensation is the most direct route, other methods for benzimidazole synthesis exist, such as the reaction of o-phenylenediamines with aldehydes.[2][3] However, for the 2-ethyl substituent, using propanoic acid is generally more straightforward and avoids potential side reactions associated with propanal.

Q4: What are the main challenges when scaling up this synthesis?

A4: The primary challenges during scale-up include ensuring efficient heat transfer, managing the exothermicity of the reaction, ensuring complete cyclization to avoid intermediate buildup, and developing a robust purification protocol to handle larger quantities of the product and any impurities.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-nitro-o-phenylenediamine) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of starting material or product.1. Increase reaction time and continue monitoring by TLC. 2. Optimize the reaction temperature. For conventional heating, reflux is often used. For microwave synthesis, a temperature screen is recommended. 3. Ensure the reaction is run for a sufficient duration. Microwave synthesis can often reduce this time significantly.[3][4] 4. Use high-purity starting materials and ensure the reaction is carried out under an inert atmosphere if necessary.
Formation of Multiple Products (as seen on TLC) 1. Side reactions, such as N-acylation without cyclization. 2. Presence of impurities in starting materials.1. Ensure strongly acidic conditions to favor the cyclization step. The use of a strong acid catalyst like HCl or a dehydrating agent can be beneficial. 2. Purify starting materials before use.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product oiling out during crystallization.1. Optimize the reaction to drive it to completion. 2. Column chromatography is an effective method for purification. A gradient elution with hexane and ethyl acetate is recommended.[5] 3. If the product oils out, try a different recrystallization solvent system or use column chromatography.
Dark-Colored Product 1. Aerial oxidation of the o-phenylenediamine starting material. 2. Thermal degradation at high temperatures.1. Handle the 4-nitro-o-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. If using conventional heating, maintain a steady reflux without charring. Microwave synthesis often provides better temperature control.
Inconsistent Results at Larger Scale 1. Inefficient mixing. 2. Poor heat transfer.1. Use appropriate mechanical stirring for the reaction vessel size. 2. Ensure the heating mantle or oil bath provides uniform heating. For larger batches, consider a reactor with a heating jacket.

Experimental Protocols

Detailed Methodology for Phillips Condensation (Microwave-Assisted)

This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required for specific equipment and scales.

Materials:

  • 4-nitro-o-phenylenediamine

  • Propanoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 eq), propanoic acid (1.5 eq), and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). The optimal time and temperature should be determined by monitoring the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a beaker of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterConventional HeatingMicrowave-Assisted
Reactant Ratio (4-nitro-o-phenylenediamine : Propanoic acid) 1 : 1.51 : 1.5
Catalyst Concentrated HClConcentrated HCl
Solvent Propanoic acid (as reactant and solvent) or a high-boiling solventPropanoic acid (as reactant and solvent)
Temperature Reflux (typically >140 °C)120 - 150 °C
Reaction Time 4 - 12 hours15 - 30 minutes
Typical Yield 70 - 85%85 - 95%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mix Reactants: 4-nitro-o-phenylenediamine, propanoic acid, HCl reaction Microwave Irradiation (120-150°C, 15-30 min) start->reaction neutralize Neutralization (NaHCO3 solution) reaction->neutralize extract Extraction (Ethyl Acetate) neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Degradation issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Monitor by TLC cause1->solution1b solution2 Optimize Temperature cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Enhancing the Bioavailability of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-Ethyl-6-nitro-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge stems from its poor aqueous solubility.[1][2] this compound, a benzimidazole derivative, is a lipophilic compound, which often leads to low dissolution rates in the gastrointestinal tract, thereby limiting its absorption and overall bioavailability.[2] For such compounds, classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), the dissolution rate is the rate-limiting step for oral absorption.[3][4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenge. The most common and effective approaches include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution velocity.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[7][8][9]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[10][11][12]

Q3: How does particle size reduction impact the bioavailability of a poorly soluble drug like this compound?

A3: Reducing particle size is a critical strategy for enhancing the bioavailability of BCS Class II and IV drugs.[6] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size to the nanometer range (nanonization), the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate and improved absorption in the gastrointestinal tract.[5][6]

Troubleshooting Guides

Nanoparticle Formulation by Anti-Solvent Precipitation

Q1: I am observing significant particle aggregation after nanoprecipitation. What could be the cause and how can I prevent it?

A1: Particle aggregation is a common issue in nanosuspension formulation and can be attributed to several factors. High nanoparticle concentration can lead to more frequent collisions and subsequent aggregation.[13] The choice and concentration of a stabilizer are also critical; insufficient stabilizer will fail to provide an adequate steric or electrostatic barrier to prevent particle agglomeration.[2][14]

  • Troubleshooting Steps:

    • Optimize Stabilizer Concentration: Increase the concentration of your stabilizer (e.g., Poloxamer 188, PVP K30) in a stepwise manner to find the optimal concentration that provides stability.

    • Screen Different Stabilizers: Not all stabilizers work equally well for every drug. Experiment with different types of stabilizers (steric, electrostatic, or electrosteric) to find the most effective one for this compound.

    • Adjust Drug Concentration: Try reducing the initial concentration of the drug in the organic solvent.

    • Control Stirring Rate: A higher stirring rate during precipitation can lead to smaller nanoparticles, but excessive stirring can sometimes promote aggregation.[15] Optimize the stirring speed to balance particle size reduction and stability.

Q2: The particle size of my nanoparticles is too large and inconsistent. How can I achieve a smaller and more uniform particle size?

A2: Achieving a small and uniform particle size depends on controlling the nucleation and growth phases during precipitation.

  • Troubleshooting Steps:

    • Increase Stirring Speed: A higher stirring rate generally leads to smaller nanoparticles.[15]

    • Optimize Solvent-to-Antisolvent Ratio: Vary the ratio of the solvent to the antisolvent. A higher ratio can sometimes lead to smaller particles, but this needs to be optimized for your specific system.

    • Control the Addition Rate: A slower, more controlled addition of the drug solution to the anti-solvent can promote more uniform nucleation and result in a narrower particle size distribution.

    • Lower the Temperature: Conducting the precipitation at a lower temperature can sometimes favor nucleation over crystal growth, resulting in smaller particles.

Solid Dispersion Formulation by Solvent Evaporation

Q1: My final solid dispersion product shows evidence of drug crystallinity. What went wrong?

A1: The goal of a solid dispersion is to maintain the drug in an amorphous state within the polymer matrix. Crystallinity can arise from several factors. The drug-to-polymer ratio may be too high, exceeding the solubility of the drug in the polymer.[16] Also, the solvent evaporation rate can play a role; if the solvent evaporates too slowly, it may allow time for the drug molecules to rearrange into a crystalline form.[8]

  • Troubleshooting Steps:

    • Decrease Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.

    • Increase Evaporation Rate: Use a rotary evaporator or increase the temperature (while considering the thermal stability of the drug and polymer) to accelerate solvent removal.

    • Select a Different Polymer: The choice of polymer is crucial. A polymer with strong interactions (e.g., hydrogen bonding) with the drug is more likely to inhibit crystallization.

Q2: The dissolution rate of my solid dispersion is not significantly better than the pure drug. What could be the reason?

A2: This issue can arise if the drug is not truly molecularly dispersed or if the chosen polymer does not effectively enhance its dissolution.

  • Troubleshooting Steps:

    • Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

    • Choose a More Hydrophilic Carrier: The polymer should be freely soluble in the dissolution medium. Consider polymers with higher hydrophilicity.

    • Optimize the Drug-to-Polymer Ratio: While high drug loading is often desired, a lower drug loading might lead to better dissolution if it ensures complete amorphization and better wettability.

Quantitative Data on Bioavailability Enhancement of Benzimidazole Derivatives

Table 1: Bioavailability Enhancement of Albendazole using Nanoparticle Formulations

FormulationAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Compared to Raw Drug)Reference
NanosuspensionRatsAUC (Area Under the Curve)2.14 - 2.96[1]
Nanosuspension TabletRatsAUC2 - 3[17]
NanocrystalsRatsAUC1.40[14][18]

Table 2: Bioavailability Enhancement of Benzimidazoles using Solid Dispersions and Cyclodextrin Complexation

DrugFormulation StrategyCarrier/Complexing AgentAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability/SolubilityReference
FenbendazoleSolid DispersionPolyethylene Oxide-DissolutionSignificant Improvement[9]
AlbendazoleSolid DispersionPluronic 188-Dissolution2.3-fold increase in solubility[19]
BenznidazoleCyclodextrin ComplexHydroxypropyl-β-cyclodextrinRatsAUCUp to 3.7[11]
AlbendazoleCyclodextrin ComplexMethyl-β-cyclodextrin-Aqueous Solubility150,000[10]

Experimental Protocols

Detailed Methodology 1: Preparation of this compound Nanoparticles by Anti-Solvent Precipitation

This protocol describes a general procedure for preparing nanoparticles of a poorly water-soluble drug. Optimization of specific parameters will be necessary.

Materials:

  • This compound

  • Organic Solvent (e.g., Acetone, Ethanol, Dichloromethane)

  • Anti-Solvent (e.g., Deionized Water)

  • Stabilizer (e.g., Poloxamer 188, Polyvinylpyrrolidone (PVP) K30)

  • Magnetic Stirrer

  • Syringe Pump (optional, for controlled addition)

Procedure:

  • Prepare the Organic Phase: Dissolve a specific amount of this compound in a suitable organic solvent.

  • Prepare the Aqueous Phase: Dissolve the chosen stabilizer in the anti-solvent (deionized water).

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. For more controlled precipitation, a syringe pump can be used to maintain a constant addition rate.

  • Solvent Evaporation: Continue stirring the resulting nanosuspension for several hours (or overnight) at room temperature to allow for the complete evaporation of the organic solvent.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Detailed Methodology 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing solid dispersions. The choice of solvent and polymer, as well as the drug-to-polymer ratio, should be optimized.

Materials:

  • This compound

  • Hydrophilic Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Common Solvent (e.g., Ethanol, Methanol, Acetone)

  • Rotary Evaporator or Water Bath

  • Mortar and Pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound and the hydrophilic polymer and dissolve them in a common solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a dry film or solid mass is formed.

  • Drying: Place the resulting solid in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to assess the enhancement in the drug's dissolution rate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start This compound (Poorly Soluble) nanoparticles Nanoparticle Formulation start->nanoparticles e.g., Anti-solvent Precipitation solid_dispersion Solid Dispersion start->solid_dispersion e.g., Solvent Evaporation cyclodextrin Cyclodextrin Complexation start->cyclodextrin e.g., Kneading Method in_vitro In Vitro Dissolution Testing nanoparticles->in_vitro solid_dispersion->in_vitro cyclodextrin->in_vitro in_vivo In Vivo Bioavailability Studies in_vitro->in_vivo Promising Formulations outcome Enhanced Bioavailability in_vivo->outcome

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_nanoparticles cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Nanoparticle Aggregation cause1 Insufficient Stabilizer issue->cause1 cause2 High Drug Concentration issue->cause2 cause3 Inappropriate Stirring Speed issue->cause3 solution1 Optimize Stabilizer Type & Concentration cause1->solution1 solution2 Reduce Drug Concentration cause2->solution2 solution3 Adjust Stirring Speed cause3->solution3 stable_nanosuspension Stable Nanosuspension solution1->stable_nanosuspension solution2->stable_nanosuspension solution3->stable_nanosuspension

Caption: Troubleshooting guide for nanoparticle aggregation.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The addition of a nitro group to this scaffold can significantly enhance its biological activity. This guide provides a comparative analysis of the bioactivity of various nitrobenzimidazole derivatives, with a special focus on understanding the potential of 2-Ethyl-6-nitro-1H-benzimidazole. While direct experimental data for this specific compound is limited in publicly available literature, by examining related structures, we can infer its potential bioactivities and guide future research.

The unique chemical structure of this compound, featuring an ethyl group at the 2-position and a nitro group at the 6-position, suggests the potential for enhanced biological properties. The ethyl group can increase lipophilicity, which may improve cell membrane permeability, while the electron-withdrawing nitro group can modulate the electronic properties of the benzimidazole ring, often leading to potent bioactivity.[1] Nitrobenzimidazoles have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.[2][3][4]

Comparative Anticancer Activity

Nitrobenzimidazole derivatives have shown significant promise as anticancer agents. The substitution pattern on the benzimidazole ring plays a crucial role in their cytotoxic efficacy. For instance, 2-aryl substituted 5(6)-nitro-1H-benzimidazoles have demonstrated potent activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Nitrobenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[5][6]
2-methyl-5(6)-nitro-1H-benzimidazoleMCF7 (Breast)4.52 µg/mL[7]
1-substituted-2-methyl-5-nitrobenzimidazole derivative 7MCF7 (Breast)8.29 µg/mL[7]
2-(4-dimethylaminophenyl)-N-(4-chlorobenzyl)-6-nitro-1H-benzimidazoleHepG2 (Liver)1.84[4]
2-(4-dimethylaminophenyl)-N-(4-chlorobenzyl)-6-nitro-1H-benzimidazoleMCF-7 (Breast)2.05[4]
Nitro-substituted furan-benzimidazole derivative 6A549 (Lung)2.12[8]
Nitro-substituted furan-benzimidazole derivative 6NCI-H358 (Lung)0.85[8]

Based on these findings, the presence of a nitro group is a key contributor to the anticancer potential of these compounds. The specific substitutions at the 1 and 2 positions further modulate this activity.

Comparative Antimicrobial Activity

The antimicrobial potential of nitrobenzimidazoles has been explored against a range of bacterial and fungal pathogens. The nitro group is often associated with enhanced antimicrobial effects.

Table 2: Comparative Antimicrobial (Antibacterial and Antifungal) Activity of Selected Nitrobenzimidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-nitro-2-(p-tolyloxymethyl)-1H-benzimidazoleStaphylococcus aureus62.5[3]
5-nitro-2-(p-tolyloxymethyl)-1H-benzimidazoleShigella dysenteriae62.5[3]
5-nitro-2-(2-naphthyloxymethyl)-1H-benzimidazoleStaphylococcus aureus31.25[3]
5-nitro-2-(2-naphthyloxymethyl)-1H-benzimidazoleShigella dysenteriae31.25[3]
N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazoleEscherichia coli2[9]
N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazoleStreptococcus faecalis4[9]
N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazoleStaphylococcus aureus (MSSA)4[9]
N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazoleStaphylococcus aureus (MRSA)8[9]
N-(4-fluorobenzyl)-2-(4-fluorophenyl)-6-nitro-1H-benzimidazoleCandida albicans8[9]
N-(4-fluorobenzyl)-2-(4-fluorophenyl)-6-nitro-1H-benzimidazoleAspergillus niger16[9]

The data suggests that nitrobenzimidazoles are effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The nature of the substituent at the 2-position appears to significantly influence the antimicrobial spectrum and potency.

Comparative Antiparasitic Activity

Nitro-containing heterocyclic compounds have long been a cornerstone in the treatment of parasitic diseases. Nitrobenzimidazoles are no exception, with several derivatives showing promising activity against various parasites.

Table 3: Comparative Antiparasitic Activity of Selected Nitrobenzimidazole Derivatives

CompoundParasiteIC50 (µM)Reference
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideGiardia intestinalis3.95[2]
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamideTrichomonas vaginalis5.25[2]
Benznidazole (Reference Drug)Giardia intestinalis27.6[2]
Benznidazole (Reference Drug)Trichomonas vaginalis21.7[2]

The demonstrated activity of these nitrobenzimidazole derivatives, which is significantly more potent than the reference drug benznidazole in some cases, highlights the potential of this class of compounds in developing new antiparasitic agents.

Experimental Protocols

The bioactivity data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for 48-72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The mechanism of action for many nitrobenzimidazoles is still under investigation, but some studies suggest they can induce apoptosis and cause cell cycle arrest in cancer cells. One potential mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

anticancer_mechanism Nitrobenzimidazole Nitrobenzimidazole Derivative PARP PARP Inhibition Nitrobenzimidazole->PARP Cell_Cycle_Arrest Cell Cycle Arrest (S phase) Nitrobenzimidazole->Cell_Cycle_Arrest DNA_Damage Increased DNA Damage PARP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of nitrobenzimidazoles.

The general workflow for screening the bioactivity of novel compounds like this compound follows a standardized path from synthesis to in vitro testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Antiparasitic Antiparasitic Assays Characterization->Antiparasitic Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiparasitic->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While specific experimental data for this compound is not yet widely available, the comparative analysis of other nitrobenzimidazole derivatives provides a strong rationale for its investigation as a potential bioactive agent. The presence of the nitro group is consistently associated with potent anticancer, antimicrobial, and antiparasitic activities. The ethyl group at the 2-position is likely to enhance its lipophilicity, which could lead to improved cellular uptake and, consequently, higher efficacy.

Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound against a panel of cancer cell lines, pathogenic microbes, and parasites. Such studies will be crucial to definitively establish its bioactivity profile and to understand the structure-activity relationships that govern the therapeutic potential of this promising class of compounds. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating these investigations.

References

A Comparative Guide to the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole: A New Synthetic Route Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel, microwave-assisted synthetic route for 2-Ethyl-6-nitro-1H-benzimidazole against a conventional thermal synthesis method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of these methodologies, supported by experimental data and protocols.

Introduction to Synthetic Routes

The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry, owing to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole scaffold can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its therapeutic efficacy.

Traditionally, the synthesis of such compounds involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under vigorous reaction conditions, often requiring strong acids and prolonged heating.[3] A newer, more efficient approach utilizes microwave irradiation to accelerate the reaction, leading to higher yields in significantly shorter timeframes.[4]

Comparison of Synthetic Routes

The following table summarizes the key performance indicators of the conventional thermal synthesis versus the modern microwave-assisted route for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 6–12 hours[5]10–15 minutes[5]
Yield 70–91%[5]90–99%[5]
Energy Consumption HighLow
Reaction Conditions Vigorous, often requires strong acids[3]Milder conditions[6]
Work-up Often requires extensive purificationSimpler work-up, cleaner product[6]
Environmental Impact Higher, due to energy use and potential for hazardous reagentsGreener, with reduced energy and time[7]

Experimental Protocols

Conventional Thermal Synthesis Protocol

This protocol is adapted from established methods for the synthesis of 6-nitro-1H-benzimidazole derivatives.[5]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Propanoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (10 mmol) and propanoic acid (12 mmol) is prepared.

  • Polyphosphoric acid (10 g) is added to the mixture as a condensing agent and catalyst.

  • The reaction mixture is heated at 150°C for 8 hours with constant stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

New Synthetic Route: Microwave-Assisted Synthesis Protocol

This protocol is a novel, efficient method adapted from microwave-assisted synthesis of similar benzimidazole derivatives.[5][6]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Propanoic acid

  • Hydrochloric acid (4M)

Procedure:

  • In a microwave-safe vessel, 4-nitro-o-phenylenediamine (1.0 mmol) and propanoic acid (1.0 mmol) are mixed.

  • Two drops of 4M hydrochloric acid are added to the mixture.[6]

  • The vessel is placed in a microwave reactor and irradiated at a suitable power level (e.g., 100-150 W) for 10-15 minutes.[5][8]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The crude product is recrystallized from an ethanol-water mixture to afford pure this compound.[6]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Nitrobenzimidazole derivatives have shown significant promise as antimicrobial agents.[2] One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[9][10] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during replication.[10] By inhibiting this enzyme, this compound can disrupt these vital cellular processes, leading to bacterial cell death.

G cluster_normal Normal Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled Introduces negative supercoils Inhibited_Gyrase Inhibited DNA Gyrase DNA_gyrase->Inhibited_Gyrase Replication DNA Replication & Transcription DNA_supercoiled->Replication Inhibitor This compound Inhibitor->DNA_gyrase Binds to ATP-binding site Blocked_Replication Blocked DNA Replication & Cell Death Inhibited_Gyrase->Blocked_Replication

Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.

Conclusion

The validation of this new, microwave-assisted synthetic route for this compound demonstrates significant advantages over conventional methods. The dramatic reduction in reaction time, coupled with an increase in yield, presents a more efficient and environmentally friendly approach for the synthesis of this and similar benzimidazole derivatives.[4][7] The potential of this compound as a DNA gyrase inhibitor further underscores the importance of developing robust and scalable synthetic methodologies to support further research and drug development efforts.

References

Comparative Antimicrobial Spectrum of 2-Ethyl-6-nitro-1H-benzimidazole and Related Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 2-Ethyl-6-nitro-1H-benzimidazole and structurally related nitrobenzimidazole derivatives. Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, this analysis utilizes data from closely related 2-alkyl and 2-aryl-5/6-nitro-1H-benzimidazole compounds to provide a representative overview of the expected antimicrobial profile. The data is presented alongside standard antimicrobial agents for benchmarking purposes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of nitrobenzimidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for representative nitrobenzimidazole compounds against a panel of clinically relevant bacteria and fungi, compared with the standard antibiotics Ciprofloxacin and Fluconazole.

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus faecalisEscherichia coliCandida albicansAspergillus nigerReference
Representative Nitrobenzimidazoles
2-(4-nitrophenyl)-6-nitro-1H-benzimidazole2-8 µg/mL4-16 µg/mL2-16 µg/mL8-16 µg/mL8-16 µg/mL8-16 µg/mL[1][2]
2-(phenoxymethyl)-5-nitro-1H-benzimidazole12.5 µg/mL--25 µg/mL12.5 µg/mL25 µg/mL[3][4]
2-(p-tolyl)-5-nitro-1H-benzimidazole6.25 µg/mL--12.5 µg/mL6.25 µg/mL12.5 µg/mL[3][4]
Standard Antimicrobials
Ciprofloxacin8-16 µg/mL8-16 µg/mL8-16 µg/mL8-16 µg/mL--[1]
Fluconazole----4-128 µg/mL4-128 µg/mL[1]

Note: Data for "Representative Nitrobenzimidazoles" is compiled from studies on various 2-substituted 5/6-nitro-1H-benzimidazole derivatives and serves as a proxy for the expected activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours at 35-37°C.

  • A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Microdilution Plates:

  • The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

c. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared microbial suspension.

  • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disc Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity.

a. Preparation of Agar Plates and Inoculum:

  • A standardized microbial suspension (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of an appropriate agar plate.

b. Application of Discs:

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • The discs are placed on the surface of the inoculated agar plate.

c. Incubation and Measurement:

  • The plates are incubated under the same conditions as the broth microdilution method.

  • The diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition

Several studies suggest that a potential mechanism of antimicrobial action for some benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[5][6] Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its pathway a critical target for antimicrobial agents.

DHFR_Inhibition_Pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DHPS->Dihydropteroate DHFR->THF Benzimidazole This compound (Proposed) Benzimidazole->DHFR Inhibition

Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock (e.g., this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microorganism Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation with Microorganism Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->SerialDilution Media->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine MIC (Lowest concentration with no growth) Incubation->MIC Comparison Compare with Standard Antimicrobials MIC->Comparison

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative Analysis of 2-Substituted-6-Nitro-1H-Benzimidazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-substituted-6-nitro-1H-benzimidazole analogs. The information is curated for researchers, scientists, and drug development professionals to facilitate the understanding of how structural modifications to the benzimidazole scaffold influence its biological activity. The data presented is based on preclinical studies evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.

Quantitative Biological Activity Data

The biological activities of 2-substituted-6-nitro-1H-benzimidazole analogs are summarized in the tables below. These tables provide a comparative overview of their potency against various cell lines and microbial strains, primarily presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives [1][2]

CompoundR-Group (at position 2)Cell LineIC50 (µM)
1 2-(4-chloro-3-nitrophenyl)A5490.028
2 PhenylK562>50
3 4-chlorophenylK56215.2
4 4-methoxyphenylK56225.8
5 4-nitrophenylK56212.3
6 4-chloro-3-nitrophenylK5621.8
3-aminobenzamide (Control) -PARP Inhibition28.5
Compound 3 4-chlorophenylPARP Inhibition0.05

Table 2: Antimicrobial Activity of N-substituted 6-nitro-1H-benzimidazole Derivatives [3]

CompoundR-Group (at N-1 and C-2)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
1d N-benzyl, 2-(4-chlorophenyl)8416
2d N-benzyl, 2-(4-methoxyphenyl)16832
3s N-propyl, 2-(4-nitrophenyl)428
4b N-butyl, 2-phenyl16816
4k N-butyl, 2-(4-chlorophenyl)228
Ciprofloxacin (Control) -8-168-16-
Fluconazole (Control) ---4-128

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

1. MTT Assay for Cytotoxicity [1][2]

The cytotoxicity of the benzimidazole derivatives against various human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The formazan crystals formed were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

2. Agar Well Diffusion Method for Antimicrobial Activity [4]

The in vitro antimicrobial activity of the synthesized compounds was evaluated by the agar well diffusion method against various bacterial and fungal strains.

  • Microbial Strains: Standard strains of bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) and fungi (e.g., Candida albicans, Aspergillus niger) were used.

  • Assay Procedure:

    • Nutrient agar plates were swabbed with the respective microbial cultures.

    • Wells of a standard diameter (e.g., 6 mm) were made on the agar surface using a sterile borer.

    • A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) was added to each well.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each well. Standard antibiotic and antifungal agents were used as positive controls.

Visualizing Molecular Pathways and Relationships

Induction of Apoptosis Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis, a common mechanism of action for many anticancer agents, including some benzimidazole derivatives which have been shown to induce apoptosis.[1][2]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Benzimidazole Analog Benzimidazole Analog Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Benzimidazole Analog->Bax/Bcl-2 Ratio modulates Mitochondrial Disruption Mitochondrial Disruption Bax/Bcl-2 Ratio->Mitochondrial Disruption induces Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by benzimidazole analogs.

Structure-Activity Relationship (SAR) Overview

The logical relationship between the structural modifications of the 2-substituted-6-nitro-1H-benzimidazole scaffold and its biological activity is depicted in the diagram below. This visualization summarizes the key SAR findings from the analyzed studies.

SAR_Overview cluster_C2 C2-Position Substituents cluster_N1 N1-Position Substituents cluster_Activity Biological Activity Core 2-Substituted-6-Nitro-1H-Benzimidazole Aryl Aryl Groups Core:f0->Aryl Alkyl Alkyl Chains (e.g., -propyl, -butyl) Core:f0->Alkyl Benzyl Benzyl Group Core:f0->Benzyl ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Aryl->ElectronWithdrawing ElectronDonating Electron-Donating Groups (e.g., -OCH3) Aryl->ElectronDonating Anticancer Anticancer ElectronWithdrawing->Anticancer Potentiates ElectronDonating->Anticancer Decreases Antimicrobial Antimicrobial Alkyl->Antimicrobial Enhances Benzyl->Antimicrobial Enhances

References

Benchmarking the Performance of 2-Ethyl-6-nitro-1H-benzimidazole Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of 2-Ethyl-6-nitro-1H-benzimidazole, a novel benzimidazole derivative, against established standard drugs. Due to the limited publicly available data on the specific biological activity of this compound, this document will use data from closely related 2-substituted-5(6)-nitro-1H-benzimidazole compounds as a proxy to illustrate the benchmarking process. The experimental protocols and comparative analyses presented herein are designed to be directly applicable to the evaluation of this and other novel chemical entities.

Benzimidazole-based compounds are a significant class of heterocyclic molecules known for their broad spectrum of pharmacological activities, including anthelmintic, anticancer, and antimicrobial effects.[1][2][3][4] Their mechanism of action often involves the disruption of cellular microtubule formation, though other targets have been identified.[5] This guide will focus on the potential anthelmintic and anticancer applications of this compound.

Data Presentation: Comparative Performance Analysis

The following tables summarize the in vitro efficacy of representative benzimidazole derivatives and standard drugs. Note: These tables are illustrative and will need to be populated with experimental data for this compound once available.

Table 1: Comparative Anthelmintic Activity (Hypothetical Data)

CompoundTarget ParasiteAssay TypeIC50 / EC50 (µg/mL)Time to Paralysis (min)Time to Death (min)
This compound Haemonchus contortusEgg Hatch AssayData Needed--
Pheretima posthumaAdult Motility Assay-Data NeededData Needed
Albendazole (Standard)[6][7]Haemonchus contortusEgg Hatch Assay~0.1--
Pheretima posthumaAdult Motility Assay-~30~60
Mebendazole (Standard)[8]Various NematodesVariousVariableVariableVariable
Ivermectin (Standard)[8]Various NematodesVariousVariableVariableVariable

Table 2: Comparative Anticancer Activity (Illustrative Data based on a related compound)

CompoundCancer Cell LineAssay TypeIC50 (µM)
This compound A549 (Lung Carcinoma)MTT AssayData Needed
MCF-7 (Breast Cancer)MTT AssayData Needed
HepG2 (Liver Cancer)MTT AssayData Needed
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole[9][10]A549 (Lung Carcinoma)MTT Assay0.028
Doxorubicin (Standard)[2]VariousMTT Assay~0.5 - 5
Paclitaxel (Standard)[11]VariousMTT Assay~0.01 - 1

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

Anthelmintic Activity Assays

1. Egg Hatch Inhibition Assay (EHIA)

This assay determines the ability of a compound to prevent the hatching of parasitic nematode eggs.

  • Parasite: Haemonchus contortus (or other relevant nematode).

  • Procedure:

    • Collect and isolate nematode eggs from fresh fecal samples.

    • Prepare a suspension of eggs in a suitable buffer (e.g., PBS) to a concentration of approximately 100-150 eggs per 100 µL.

    • In a 48-well microtiter plate, add 100 µL of the egg suspension to each well.

    • Add 100 µL of varying concentrations of the test compound (this compound), a positive control (e.g., Albendazole), and a negative control (vehicle solvent) to the respective wells.

    • Incubate the plate at 25-27°C for 48 hours.

    • After incubation, add a drop of Lugol's iodine to stop further hatching.

    • Count the number of hatched larvae and unhatched eggs in each well under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value.[5][12][13]

2. Adult Motility Assay (AMA)

This assay assesses the effect of a compound on the motility of adult worms.

  • Parasite: Pheretima posthuma (Earthworm, as an anatomical and physiological analogue to intestinal roundworms).

  • Procedure:

    • Collect adult earthworms and wash them with saline to remove any adhering fecal matter.

    • Place individual worms in petri dishes containing a known volume of saline.

    • Add the test compound, positive control (e.g., Albendazole, Piperazine citrate), and negative control to the petri dishes at desired concentrations.

    • Observe the worms for paralysis and death at regular intervals. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.

    • Record the time taken for paralysis and death for each worm in each treatment group.[6][14]

Anticancer Activity Assay

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2).

  • Procedure:

    • Culture the cancer cells in a suitable medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treat the cells with various concentrations of the test compound, a positive control (e.g., Doxorubicin), and a negative control (vehicle solvent) for 24-72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[2][4][15][16]

Mandatory Visualizations

The following diagrams illustrate key workflows and a potential mechanism of action relevant to the evaluation of this compound.

Experimental_Workflow_Anthelmintic cluster_EHA Egg Hatch Assay cluster_AMA Adult Motility Assay EHA_1 Isolate Nematode Eggs EHA_2 Prepare Egg Suspension EHA_1->EHA_2 EHA_3 Treat with Compound EHA_2->EHA_3 EHA_4 Incubate (48h) EHA_3->EHA_4 EHA_5 Count Larvae & Eggs EHA_4->EHA_5 EHA_6 Calculate IC50 EHA_5->EHA_6 AMA_1 Collect Adult Worms AMA_2 Expose to Compound AMA_1->AMA_2 AMA_3 Observe Motility AMA_2->AMA_3 AMA_4 Record Time to Paralysis & Death AMA_3->AMA_4

Caption: Workflow for in vitro anthelmintic activity screening.

Experimental_Workflow_Anticancer AC_1 Culture Cancer Cell Lines AC_2 Seed Cells in 96-well Plates AC_1->AC_2 AC_3 Treat with Compound (24-72h) AC_2->AC_3 AC_4 Add MTT Reagent AC_3->AC_4 AC_5 Incubate (2-4h) AC_4->AC_5 AC_6 Solubilize Formazan AC_5->AC_6 AC_7 Measure Absorbance AC_6->AC_7 AC_8 Calculate IC50 AC_7->AC_8

Caption: Workflow for the MTT cell viability assay.

Signaling_Pathway_Tubulin cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Benzimidazole 2-Ethyl-6-nitro- 1H-benzimidazole Benzimidazole->Tubulin Inhibition

Caption: Potential mechanism of action via tubulin polymerization inhibition.

References

A Head-to-Head Comparison of 2-Ethyl-6-nitro-1H-benzimidazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Ethyl-6-nitro-1H-benzimidazole and its regioisomers: 2-Ethyl-4-nitro-1H-benzimidazole, 2-Ethyl-5-nitro-1H-benzimidazole, and 2-Ethyl-7-nitro-1H-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly influence the biological activity of these compounds. This document aims to consolidate available data on their synthesis, physicochemical properties, and biological activities to aid in further research and drug development efforts.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. Data for the other regioisomers is currently limited in publicly accessible literature.

PropertyThis compound2-Ethyl-4-nitro-1H-benzimidazole2-Ethyl-5-nitro-1H-benzimidazole2-Ethyl-7-nitro-1H-benzimidazole
CAS Number 5805-42-5[1]Not AvailableNot AvailableNot Available
Molecular Formula C₉H₉N₃O₂[1]C₉H₉N₃O₂C₉H₉N₃O₂C₉H₉N₃O₂
Molecular Weight 191.19 g/mol [1]191.19 g/mol 191.19 g/mol 191.19 g/mol
Appearance Powder[1]Not AvailableNot AvailableNot Available
Boiling Point 440.3 °C at 760 mmHg (Predicted)[1]Not AvailableNot AvailableNot Available
Density 1.368 g/cm³ (Predicted)[1]Not AvailableNot AvailableNot Available

Synthetic Overview

The synthesis of nitrobenzimidazole derivatives generally involves two main strategies: the cyclization of a substituted o-phenylenediamine or the nitration of a pre-formed benzimidazole ring.[1] For the specific synthesis of the 2-Ethyl-nitro-1H-benzimidazole regioisomers, the Phillips condensation is a commonly employed method.[1] This involves the reaction of the corresponding nitro-substituted o-phenylenediamine with propanoic acid or its derivatives.

G cluster_synthesis General Synthesis of 2-Ethyl-nitro-1H-benzimidazoles Nitro-o-phenylenediamine Nitro-o-phenylenediamine Reaction Phillips Condensation (Acidic Conditions) Nitro-o-phenylenediamine->Reaction Propanoic_Acid Propanoic Acid / Derivative Propanoic_Acid->Reaction 2-Ethyl-nitro-1H-benzimidazole 2-Ethyl-nitro-1H-benzimidazole Reaction->2-Ethyl-nitro-1H-benzimidazole G cluster_workflow Biological Evaluation Workflow Compound 2-Ethyl-nitro-1H-benzimidazole Regioisomers Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) Compound->Cytotoxicity MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis MIC->SAR IC50->SAR G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand Ligand Receptor Receptor Ligand->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE degradation PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor 2-Ethyl-nitro-1H-benzimidazole (Potential Inhibitor) Inhibitor->PDE

References

Confirming the Mechanism of Action of 2-Ethyl-6-nitro-1H-benzimidazole: A Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of benzimidazole derivatives has been widely recognized, with various compounds exhibiting a broad spectrum of biological activities. Among these, 2-Ethyl-6-nitro-1H-benzimidazole represents a promising scaffold. However, a definitive understanding of its mechanism of action is crucial for further development and optimization. This guide provides a comparative framework for confirming the potential mechanisms of action of this compound through rigorous genetic studies, drawing parallels with analogous compounds.

Proposed Mechanisms of Action

Based on the chemical structure and studies on similar nitroaromatic and benzimidazole compounds, two primary mechanisms of action are proposed for this compound:

  • Bioreductive Activation by Nitroreductases: The presence of a nitro group suggests that the compound may act as a prodrug. It is hypothesized that intracellular nitroreductase enzymes, particularly type I oxygen-insensitive nitroreductases, reduce the nitro group.[1][2] This reduction can lead to the formation of reactive cytotoxic metabolites that can damage DNA or other cellular components, leading to cell death.[1][2]

  • Inhibition of DNA Topoisomerase II (Gyrase): The benzimidazole core is a known pharmacophore for targeting DNA topoisomerases.[3][4][5] It is plausible that this compound directly inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[6][7][8] This inhibition would lead to the accumulation of DNA double-strand breaks and ultimately, cell death.

Genetic Approaches for Target Validation

Genetic validation is a powerful tool to unequivocally link a compound's activity to a specific molecular target.[9] Techniques such as CRISPR-Cas9-mediated gene knockout/editing and RNA interference (RNAi) can be employed to modulate the expression of the proposed target genes and observe the resulting effect on the compound's efficacy.

Table 1: Comparison of Genetic Validation Strategies
Genetic StrategyProposed TargetExpected Outcome if Target is ValidAdvantagesLimitations
CRISPR-Cas9 Knockout Nitroreductase Gene(s)Increased resistance to this compound.Complete and permanent gene disruption; high specificity.[9]Potential for off-target effects; can be lethal if the gene is essential.
DNA Gyrase (gyrA/gyrB)Increased resistance to this compound.Precise gene editing; can introduce specific mutations.Can be lethal as DNA gyrase is an essential enzyme.
RNAi Knockdown Nitroreductase mRNAIncreased resistance to this compound.Transient and tunable gene silencing; suitable for essential genes.[10][11]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[10]
DNA Gyrase (gyrA/gyrB) mRNAIncreased resistance to this compound.Allows for the study of essential genes without causing immediate cell death.Efficiency of knockdown can vary.
CRISPR Interference (CRISPRi) Nitroreductase Gene PromoterIncreased resistance to this compound.Reversible and titratable gene repression.Requires a catalytically dead Cas9 (dCas9) and a guide RNA.
DNA Gyrase Gene PromoterIncreased resistance to this compound.Precise transcriptional control.May not achieve complete silencing.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of a Putative Nitroreductase Gene
  • Guide RNA (gRNA) Design and Synthesis: Design and synthesize at least two unique gRNAs targeting the coding sequence of the candidate nitroreductase gene to minimize off-target effects.

  • Vector Construction: Clone the synthesized gRNAs into a suitable Cas9 expression vector.

  • Cell Transfection: Transfect the target cells (e.g., a bacterial or cancer cell line) with the Cas9-gRNA plasmid.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Genotype Verification: Screen the isolated clones for the desired gene knockout by PCR and Sanger sequencing.

  • Phenotypic Analysis: Treat the knockout and wild-type control cells with a range of concentrations of this compound.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 for the knockout cells would confirm the role of the nitroreductase in the compound's mechanism of action.

Protocol 2: RNAi-Mediated Knockdown of DNA Gyrase Subunits
  • siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the gyrA and gyrB subunits of DNA gyrase. A non-targeting siRNA should be used as a negative control.

  • Cell Transfection: Transfect the target cells with the siRNAs using a suitable transfection reagent.

  • Target Knockdown Verification: After 48-72 hours, assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

  • Cytotoxicity Assay: Treat the siRNA-transfected cells and control cells with varying concentrations of this compound.

  • Data Analysis: Measure cell viability and calculate the IC50 values. A significant increase in the IC50 in the cells with knocked-down DNA gyrase subunits would support the hypothesis that the compound targets this enzyme.

Visualizing the Pathways and Workflows

G Proposed Signaling Pathway: Bioreductive Activation cluster_cell Target Cell Compound This compound (Prodrug) NTR Nitroreductase (NTR) Compound->NTR Reduction Metabolite Reactive Metabolite NTR->Metabolite DNA DNA Metabolite->DNA Alkylation Damage DNA Damage DNA->Damage Apoptosis Cell Death Damage->Apoptosis

Caption: Proposed bioreductive activation pathway for this compound.

G Experimental Workflow: CRISPR-Cas9 Knockout Validation start Start design Design & Synthesize gRNAs for Target Gene start->design clone Clone gRNAs into Cas9 Vector design->clone transfect Transfect Cells clone->transfect select Select & Isolate Clones transfect->select verify Verify Knockout (PCR & Sequencing) select->verify treat Treat Knockout & WT Cells with Compound verify->treat analyze Analyze Cell Viability (IC50 Determination) treat->analyze end Conclusion analyze->end

Caption: Workflow for target validation using CRISPR-Cas9 gene knockout.

Comparative Data Summary

The following table summarizes the expected quantitative data from the proposed genetic validation experiments.

Table 2: Expected IC50 Values from Genetic Validation Studies
Cell Line / ConditionTarget GeneExpected IC50 of this compoundInterpretation
Wild-TypeN/ABaseline IC50Reference for comparison.
Nitroreductase KnockoutNitroreductaseSignificantly > Baseline IC50Confirms the role of nitroreductase in prodrug activation.
DNA Gyrase KnockdowngyrA/gyrBSignificantly > Baseline IC50Confirms DNA gyrase as a direct target.
Non-targeting ControlN/A≈ Baseline IC50Rules out off-target effects of the genetic manipulation.

Conclusion

By systematically applying these genetic validation strategies, researchers can definitively elucidate the mechanism of action of this compound. This knowledge is paramount for optimizing its therapeutic efficacy, predicting potential resistance mechanisms, and guiding the development of next-generation benzimidazole-based drugs. The combination of CRISPR-Cas9 and RNAi technologies provides a robust and comprehensive toolkit for target identification and validation in the drug discovery pipeline.

References

Lack of Published Findings on 2-Ethyl-6-nitro-1H-benzimidazole Precludes Independent Replication and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in published research for the specific compound 2-Ethyl-6-nitro-1H-benzimidazole. As of November 2025, no peer-reviewed studies detailing its synthesis, biological activity, or any form of experimental data are publicly available. Consequently, an independent replication of published findings, which forms the basis of this comparison guide, cannot be conducted.

This absence of primary research means that crucial data for a comparative analysis, such as detailed experimental protocols, quantitative performance metrics, and established signaling pathways, do not exist for this compound.

To provide a contextual framework for researchers interested in this and related molecules, this guide presents a summary of synthetic methods and biological activities reported for structurally similar 2-substituted and 6-nitro-1H-benzimidazole derivatives. It is important to note that the following information is based on related compounds and should not be directly extrapolated to represent the specific properties of this compound.

General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles: A Methodological Overview

The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[1] Various catalytic systems and reaction conditions have been explored to optimize yields and purity.

Illustrative Synthetic Protocol:

A common approach involves the reaction of 4-nitro-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent or a catalyst. For instance, a mixture of the diamine and the aldehyde can be refluxed in a suitable solvent like ethanol, often with the addition of a catalyst such as sodium metabisulfite or under microwave irradiation to accelerate the reaction.[2] The resulting product is then typically purified by recrystallization.

Biological Activities of Structurally Related Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2] The introduction of a nitro group at the 6-position and an alkyl or aryl group at the 2-position can significantly influence the biological profile of the molecule.

Comparative Data of Related 2-Substituted-6-nitro-1H-benzimidazole Analogs

To offer a semblance of comparative data, the following table summarizes the reported biological activities of various 2-substituted-6-nitro-1H-benzimidazole derivatives found in the literature. It must be reiterated that this compound is not included due to the lack of data.

CompoundBiological ActivityKey FindingsReference
2-Aryl-5(6)-nitro-1H-benzimidazolesAnticancerCertain derivatives have shown potent cytotoxic activity against various human cancer cell lines. For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole displayed significant activity against the A549 lung cancer cell line.
N-substituted-6-nitro-1H-benzimidazolesAntimicrobial & AnticancerA series of N-substituted derivatives exhibited potent antibacterial activity against strains like E. coli and S. aureus, as well as anticancer activity against several cell lines, with some compounds showing comparable efficacy to standard drugs.[3][2]
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamidesAntiprotozoalThese compounds have been investigated as potential agents against parasitic diseases, with some analogs showing activity against Giardia intestinalis and Trichomonas vaginalis.[1][1]

Hypothetical Experimental Workflow and Signaling Pathway

Due to the absence of specific experimental data for this compound, the following diagrams are provided as illustrative examples of a typical experimental workflow for evaluating the biological activity of a novel benzimidazole derivative and a potential signaling pathway that such a compound might modulate, based on studies of related molecules.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial anticancer Anticancer Screening (MTT, SRB Assay) characterization->anticancer toxicity Cytotoxicity Assay (e.g., on normal cell lines) anticancer->toxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) anticancer->enzyme pathway Signaling Pathway Analysis (Western Blot, qPCR) enzyme->pathway binding DNA Binding Studies (e.g., UV-Vis, Fluorescence) pathway->binding

Figure 1. A hypothetical experimental workflow for the synthesis and biological evaluation of a novel benzimidazole compound.

G compound Benzimidazole Derivative receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Figure 2. An illustrative signaling pathway (PI3K/Akt/mTOR) that is a common target for anticancer benzimidazole derivatives.

References

A Researcher's Guide to Evaluating the Selectivity of 2-Ethyl-6-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of novel compounds, a thorough evaluation of target selectivity is paramount. This guide provides a comparative framework and detailed experimental protocols for assessing the selectivity of 2-Ethyl-6-nitro-1H-benzimidazole. While specific selectivity data for this particular compound is not extensively available in public literature, this guide outlines the established methodologies to generate and interpret such crucial data, enabling a robust comparison with alternative inhibitors.

The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Various substituted benzimidazoles have been reported to target enzymes such as dihydrofolate reductase (DHFR), poly (ADP-ribose) polymerase (PARP), and various kinases.[1][3][4][5] The selectivity of any given benzimidazole derivative, including this compound, is determined by its unique substitution pattern and the specific assays employed for its evaluation.

Comparative Selectivity Profiling: A Phased Approach

A systematic approach to evaluating the selectivity of a compound like this compound typically involves a tiered screening process. This ensures a cost-effective and efficient characterization, starting with broad preliminary screens and progressing to more focused quantitative analyses.

Experimental Protocols

A comprehensive assessment of selectivity involves a combination of in vitro biochemical assays and cell-based assays to understand the compound's activity against its intended target versus a panel of other related and unrelated biological targets.

Phase 1: Primary Target Identification and Broad Kinase Panel Screening

The initial step is to identify the primary biological target of this compound. This can be achieved through various methods, including affinity chromatography, yeast two-hybrid screening, or computational target prediction followed by experimental validation. Once a primary target is hypothesized or identified, a broad screening against a panel of related targets is essential. For instance, if the primary target is a protein kinase, a large panel screen is the standard approach.

Experimental Workflow: Broad Kinase Panel Screen

The following workflow outlines a typical process for an initial broad kinase panel screen.

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_data Data Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions to achieve desired screening concentration (e.g., 1 µM and 10 µM) compound_prep->serial_dilution plate_reagents Dispense kinase, substrate, and ATP into multi-well plates add_compound Add diluted compound to assay plates serial_dilution->add_compound plate_reagents->add_compound incubate Incubate at room temperature to allow for enzymatic reaction add_compound->incubate stop_reaction Add stop solution and detection reagent incubate->stop_reaction read_plate Measure signal (e.g., luminescence, fluorescence) using a plate reader stop_reaction->read_plate calculate_inhibition Calculate percent inhibition relative to positive and negative controls read_plate->calculate_inhibition identify_hits Identify kinases with inhibition above a defined threshold (e.g., >50%) calculate_inhibition->identify_hits

Workflow for broad kinase panel screening.
Phase 2: Secondary Screening and IC50 Determination

For the "hits" identified in the primary screen (i.e., off-target enzymes that are significantly inhibited), a secondary screen is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency against these off-targets.

Experimental Protocol: IC50 Determination

  • Compound Preparation : Prepare a series of 10-point dilutions of this compound, typically in a semi-log format, starting from a high concentration (e.g., 100 µM).

  • Assay Setup : For each identified off-target kinase and the primary target, set up the biochemical assay as described in the primary screen.

  • Compound Addition : Add the different concentrations of the compound to the assay plates in duplicate or triplicate.

  • Incubation and Detection : Follow the same incubation and signal detection steps as in the primary screen.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Presentation and Interpretation

To facilitate a clear comparison of selectivity, the quantitative data should be summarized in tables.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target X 95%50
Off-Target Kinase A75%800
Off-Target Kinase B52%2,500
Off-Target Kinase C15%>10,000
.........

Selectivity Score: A common metric to quantify selectivity is the Selectivity Score (S-score). For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Comparison with Alternative Inhibitors

Once the selectivity profile of this compound is established, it can be compared with other known inhibitors of the primary target.

Table 2: Comparative Selectivity of Primary Target X Inhibitors

CompoundPrimary Target X IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / Primary Target X)
This compound 508002,50016
Competitor 1251005,0004
Competitor 2100>10,000>10,000>100

A higher selectivity ratio indicates a greater therapeutic window, as a lower concentration is needed to inhibit the primary target compared to off-targets, thus minimizing potential side effects.

Cellular Target Engagement and Pathway Analysis

Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to confirm target engagement and selectivity in a cellular context.

Experimental Workflow: Cellular Target Engagement

G cluster_cell_culture Cell Treatment cluster_analysis Target Phosphorylation Analysis culture_cells Culture cell line expressing the target of interest treat_cells Treat cells with varying concentrations of this compound culture_cells->treat_cells lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells western_blot Perform Western blot to detect phosphorylation of the target and downstream effectors lyse_cells->western_blot quantify Quantify band intensity to determine changes in protein phosphorylation western_blot->quantify

Workflow for assessing cellular target engagement.

By analyzing the phosphorylation status of the direct target and downstream signaling proteins, researchers can confirm that the compound inhibits the intended pathway in a cellular environment. Comparing the effective concentration for pathway inhibition with the IC50 from biochemical assays provides further insight into the compound's cell permeability and on-target activity.

Signaling Pathway Visualization

Understanding the position of the primary target within its signaling cascade is essential for interpreting cellular assay results.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PrimaryTargetX Primary Target X Receptor->PrimaryTargetX Activates Downstream1 Downstream Effector 1 PrimaryTargetX->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream2->CellularResponse Inhibitor This compound Inhibitor->PrimaryTargetX

Hypothetical signaling pathway for Primary Target X.

This guide provides a comprehensive framework for the systematic evaluation of the selectivity of this compound. By employing these standardized experimental protocols and data presentation methods, researchers can generate a robust selectivity profile, enabling an objective comparison with alternative compounds and informing further drug development efforts.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-6-nitro-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-Ethyl-6-nitro-1H-benzimidazole. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Researchers and drug development professionals handling this compound must be aware of its hazardous properties and the appropriate disposal protocols. This compound is classified as a skin, eye, and respiratory irritant. Therefore, meticulous handling and disposal are paramount to prevent accidental exposure and environmental contamination. All disposal procedures must be conducted in accordance with local, state, and federal regulations.

Key Safety and Handling Data

Proper disposal begins with a thorough understanding of the compound's properties and the necessary safety precautions. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Powder
Boiling Point 440.3 °C at 760 mmHg
Density 1.368 g/cm³
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Experimental Protocol for Disposal

The following is a step-by-step methodology for the safe disposal of this compound in a laboratory setting. This protocol is designed for solid, non-reactive, irritant chemical waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure a designated hazardous waste accumulation area is established.

  • Always wear appropriate PPE, including:

    • Nitrile gloves

    • Chemical safety goggles

    • A lab coat

    • In a well-ventilated area or fume hood, a NIOSH-approved respirator may be necessary for handling larger quantities or if dust generation is likely.

2. Waste Packaging Procedure:

  • For residual amounts or contaminated lab supplies (e.g., weighing paper, gloves), double-bag the waste in clear, chemically resistant plastic bags.[1]

  • For larger quantities of the solid compound, use the original, clearly labeled container if it is in good condition. If the original container is not available or compromised, transfer the waste to a new, clean, and compatible container with a secure, leak-proof lid.[2]

  • Ensure the container is appropriate for solid waste and is not overfilled. Leave at least 10% headspace to prevent spillage.

3. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled as "Hazardous Waste."[2][3][4][5]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).[5]

    • The approximate quantity of the waste.[5]

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • The primary hazard(s): "Irritant".[3]

4. Storage and Disposal:

  • Store the labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1] Do not attempt to dispose of this chemical in the regular trash or down the drain.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Assess Hazards (Skin, Eye, Respiratory Irritant) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Package Waste Securely (Double-bagged or in sealed container) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) D->E F Store in Designated Area (Segregated from incompatibles) E->F G Arrange for Professional Disposal (Contact EHS or licensed contractor) F->G H Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Ethyl-6-nitro-1h-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary and Personal Protective Equipment

Due to its chemical structure, 2-Ethyl-6-nitro-1h-benzimidazole is anticipated to exhibit properties of both benzimidazole and nitroaromatic compounds. Benzimidazoles can cause skin and eye irritation, while nitroaromatic compounds may have higher toxicity. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.

Hazard Classification (Anticipated)Recommended Personal Protective Equipment (PPE)
Skin Irritant Gloves: Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Ensure to check for breakthrough times.
Eye Irritant Eye Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.
Harmful if Inhaled (potential) Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator (e.g., N95) may be necessary.
Harmful if Swallowed (potential) General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
General Handling Protective Clothing: A lab coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. Closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the potential for exposure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Spill Kit: Confirm that a chemical spill kit is readily accessible and stocked with appropriate absorbent materials.

  • Emergency Eyewash and Shower: Know the location and ensure accessibility of the nearest emergency eyewash station and safety shower.

2. Handling the Compound:

  • Weighing: Weigh the solid compound within the chemical fume hood to minimize inhalation of any dust particles. Use a tared and sealed container for transport within the lab.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.

  • Reactions: Conduct all reactions involving this compound within the chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the exterior of the gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a sealed, labeled, and chemical-resistant container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. All contaminated debris (e.g. gels, gloves, towels, etc.) must be collected as hazardous waste and disposed via EHS.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood Function RiskAssessment->VerifyHood InspectPPE Inspect PPE VerifyHood->InspectPPE SpillKit Check Spill Kit InspectPPE->SpillKit Weighing Weigh Compound SpillKit->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate Decontaminate Work Surface Reaction->Decontaminate CollectSolid Collect Solid Waste Reaction->CollectSolid CollectLiquid Collect Liquid Waste Reaction->CollectLiquid RemoveGloves Properly Remove Gloves Decontaminate->RemoveGloves WashHands Wash Hands RemoveGloves->WashHands EHS_Disposal Dispose via EHS CollectSolid->EHS_Disposal CollectLiquid->EHS_Disposal

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-nitro-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-nitro-1h-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.